DACN(Tos,Ns)
Description
BenchChem offers high-quality DACN(Tos,Ns) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DACN(Tos,Ns) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-17-9-11-18(12-10-17)30(26,27)21-13-4-5-14-22(16-6-15-21)31(28,29)20-8-3-2-7-19(20)23(24)25/h2-3,7-12H,6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCTXUMNSSJWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Understanding the synthesis pathway of DACN(Tos,Ns)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway for DACN(Tos,Ns), a valuable click chemistry reagent featuring a strained cyclic alkyne. This document details the synthetic strategy, experimental protocols, and relevant data, offering a comprehensive resource for researchers in drug development and related scientific fields.
Introduction
DACN(Tos,Ns), systematically named 1-(p-toluenesulfonyl)-5-(o-nitrobenzenesulfonyl)-1,5-diazacyclooct-7-yne, is a heteroatom-embedded medium-sized cycloalkyne. The inherent ring strain of the cyclooctyne moiety confers high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. The presence of two different sulfonyl groups, tosyl (Tos) and nosyl (Ns), on the diazacyclooctane ring allows for selective functionalization, making DACN(Tos,Ns) a versatile building block in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).
Synthetic Pathway
The synthesis of DACN(Tos,Ns) is achieved through a multi-step pathway that culminates in a key ring-closing reaction. The general strategy involves the preparation of a linear precursor containing the two nitrogen atoms, which are differentially protected with tosyl and nosyl groups, and a central alkyne functionality. The final cyclization is accomplished via a double Nicholas reaction, a powerful method for the formation of medium-sized rings.
The overall synthetic transformation can be visualized as follows:
Caption: General overview of the DACN(Tos,Ns) synthesis pathway.
A more detailed representation of the chemical transformations is provided in the reaction scheme below:
Caption: Detailed chemical transformations in the synthesis of DACN(Tos,Ns).
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related heteroatom-embedded cycloalkynes and the Nicholas reaction.[1][2][3]
Synthesis of the Linear Acyclic Precursor
The synthesis of the linear precursor involves the sequential protection and alkylation of a diamine starting material.
Materials:
-
Ethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
o-Nitrobenzenesulfonyl chloride (NsCl)
-
Propargyl bromide
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Monotosylation: To a solution of ethylenediamine (1.0 eq) in DCM, slowly add a solution of TsCl (1.0 eq) in DCM at 0 °C. Stir the reaction mixture overnight at room temperature.
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-tosylethylenediamine.
-
Nosylation: Dissolve the N-tosylethylenediamine (1.0 eq) in DCM and add TEA (1.1 eq). Cool the mixture to 0 °C and add a solution of NsCl (1.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield N-tosyl-N'-nosylethylenediamine.
-
Alkylation: To a solution of the disulfonated diamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq). Stir the mixture at room temperature for 24 hours.
-
Purification: Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the linear acyclic precursor.
Intramolecular Double Nicholas Reaction and Decomplexation
This key step involves the formation of the cyclic alkyne.
Materials:
-
Linear acyclic precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (DCM)
-
Lewis acid (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile
-
Water
Procedure:
-
Cobalt Complexation: Dissolve the linear precursor (1.0 eq) in DCM and add Co₂(CO)₈ (1.1 eq). Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere. Monitor the reaction by TLC until complete consumption of the starting material.
-
Cyclization: Cool the solution of the cobalt complex to -78 °C and slowly add BF₃·OEt₂ (1.5 eq). Stir the reaction at this temperature for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM.
-
Decomplexation: Dissolve the crude cyclized cobalt complex in acetonitrile/water (4:1). Add CAN (3.0 eq) in portions at 0 °C. Stir the mixture for 1 hour.
-
Work-up and Purification: Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄. Purify the crude product by column chromatography to yield DACN(Tos,Ns).
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of DACN(Tos,Ns) and its precursors, based on literature reports for analogous compounds.
| Step | Product | Typical Yield (%) |
| Monotosylation of Ethylenediamine | N-tosylethylenediamine | 85-95 |
| Nosylation of N-tosylethylenediamine | N-tosyl-N'-nosylethylenediamine | 80-90 |
| Alkylation with Propargyl Bromide | Linear Acyclic Precursor | 70-85 |
| Double Nicholas Reaction & Decomplexation | DACN(Tos,Ns) | 40-60 |
Table 1: Representative yields for the synthesis of DACN(Tos,Ns).
Characterization Data
The final product, DACN(Tos,Ns), should be characterized by standard analytical techniques to confirm its structure and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the tosyl and nosyl groups, as well as the aliphatic protons of the diazacyclooctane ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the alkyne carbons.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement, confirming the elemental composition of DACN(Tos,Ns).
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and analysis of DACN(Tos,Ns).
Conclusion
The synthesis of DACN(Tos,Ns) is a multi-step process that leverages the power of the double Nicholas reaction to construct the strained diazacyclooctyne ring system. This technical guide provides a detailed roadmap for its preparation, from readily available starting materials to the final, characterized product. The versatility of DACN(Tos,Ns) as a click chemistry reagent makes it a valuable tool for researchers in the fields of chemical biology and drug development. Careful execution of the described protocols and thorough characterization of the final compound are essential for its successful application in subsequent research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of symmetrical bis(benzhydryl)ethers using p-toluenesulfonyl chloride under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some p-toluenesulfonyl-hydrazinothiazoles and hydrazino-bis-thiazoles and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition with DACN(Tos,Ns): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of click chemistry, with the strain-promoted alkyne-azide cycloaddition (SPAAC) standing out as a powerful tool for its bioorthogonality and copper-free reaction conditions. Central to the success of SPAAC is the rational design of strained cyclooctynes that offer a balance of high reactivity and stability. This technical guide provides an in-depth exploration of the basic principles of SPAAC featuring a specific, structurally optimized cyclooctyne, DACN(Tos,Ns).
1. Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, yielding a stable triazole linkage.[1] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[1] This makes SPAAC an ideal ligation strategy for modifying sensitive biological molecules in living systems. The bioorthogonal nature of the azide and alkyne functional groups, which are largely absent from and non-reactive with native biological components, further underscores the utility of this reaction in complex biological environments.
2. DACN(Tos,Ns): A Tunable Cyclooctyne for SPAAC
DACN(Tos,Ns) (N-(p-toluenesulfonyl)-N'-(p-nitrobenzenesulfonyl)-3,7-diazacyclooct-1-yne) is a diazacyclooctyne derivative designed for enhanced reactivity and utility in bioconjugation. The electron-withdrawing tosyl (Tos) and nosyl (Ns) groups play a crucial role in modulating the electronic properties and stability of the cyclooctyne.
Structure and Design Principles
The core structure of DACN(Tos,Ns) is a diazacyclooctyne ring. The incorporation of two nitrogen atoms within the eight-membered ring allows for the attachment of electron-withdrawing sulfonyl groups.
-
Tosyl (Tos) Group (p-toluenesulfonyl): This group provides a degree of electronic activation to the alkyne.
-
Nosyl (Ns) Group (p-nitrobenzenesulfonyl): The strongly electron-withdrawing nitro group on the nosyl substituent significantly enhances the reactivity of the cyclooctyne towards azides. The nosyl group can also serve as a potential handle for further functionalization or as a protecting group that can be selectively removed under specific conditions.
The combination of these two different sulfonyl groups allows for fine-tuning of the cyclooctyne's reactivity and provides a modular platform for the design of bioconjugation reagents.
Synthesis of DACN(Tos,Ns)
The synthesis of DACN(Tos,Ns) is a multi-step process that begins with the construction of the core diazacyclooctyne ring, followed by the sequential introduction of the tosyl and nosyl groups. A general synthetic approach is outlined below.
dot
Caption: Generalized synthetic workflow for DACN(Tos,Ns).
3. Quantitative Data: Reaction Kinetics
For comparative purposes, the table below summarizes the second-order rate constants for some commonly used cyclooctynes.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Solvent |
| Bicyclononyne | BCN | ~0.1 - 1.0 | Various |
| Dibenzocyclooctynol | DIBO | ~0.3 - 2.0 | Various |
| Azadibenzocyclooctyne | ADIBO/DBCO | ~1.0 - 10.0 | Various |
| DACN(Tos,Ns) (Estimated) | DACN(Tos,Ns) | > 1.0 (Expected) | Various |
Note: The estimated reactivity of DACN(Tos,Ns) is based on the electronic effects of the sulfonyl substituents. Experimental determination is required for an accurate value.
4. Experimental Protocols
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes a general procedure for the conjugation of an azide-modified molecule to a DACN(Tos,Ns)-functionalized molecule.
Materials:
-
DACN(Tos,Ns)-functionalized molecule of interest.
-
Azide-functionalized molecule (e.g., protein, nucleic acid, small molecule) in a suitable buffer (e.g., PBS, pH 7.4).
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF) for dissolving the DACN(Tos,Ns) reagent.
-
Reaction vessel.
-
Analytical instrumentation for monitoring reaction progress (e.g., LC-MS, HPLC).
Procedure:
-
Reagent Preparation:
-
Dissolve the DACN(Tos,Ns)-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
Ensure the azide-functionalized molecule is in a buffer that is compatible with the reaction and maintains the stability of the biomolecule.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the azide-functionalized molecule.
-
To this, add the desired molar excess of the DACN(Tos,Ns) stock solution. The optimal molar ratio will depend on the specific reactants and desired conjugation efficiency and may need to be determined empirically.
-
Gently mix the reaction solution.
-
-
Reaction Incubation:
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37 °C).
-
The reaction time will vary depending on the concentration of the reactants and the intrinsic reactivity of the specific azide. Monitor the reaction progress using an appropriate analytical technique.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove any unreacted starting materials. The purification method will depend on the nature of the conjugate (e.g., size exclusion chromatography for proteins, dialysis, HPLC).
-
Protocol for Monitoring SPAAC Kinetics
The kinetics of the SPAAC reaction can be monitored using techniques such as ¹H NMR or in-situ IR spectroscopy.
dot
Caption: Workflow for determining SPAAC reaction kinetics.
5. Signaling Pathways and Experimental Workflows
The application of DACN(Tos,Ns) in complex biological systems often involves multi-step experimental workflows. For instance, in chemical proteomics, a common strategy is to metabolically label cells with an azide-containing biosynthetic precursor, followed by lysis and conjugation with a DACN(Tos,Ns)-functionalized reporter tag (e.g., biotin or a fluorophore) for enrichment and identification.
Workflow for Proteomic Profiling using DACN(Tos,Ns)
dot
References
DACN(Tos,Ns): An In-depth Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(o-nitrobenzenesulfonyl)-N'-(p-toluenesulfonyl)-4,8-diazacyclononyne, commonly referred to as DACN(Tos,Ns), is a heteroatom-embedded, medium-sized cyclooctyne that has emerged as a significant tool in the field of bioorthogonal chemistry. As a strained alkyne, it is primarily utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of "click chemistry." This catalyst-free reaction offers a powerful method for the covalent ligation of biomolecules in complex biological environments, making DACN(Tos,Ns) a valuable linker for applications in drug delivery, diagnostics, and the development of antibody-drug conjugates (ADCs).
This technical guide provides a comprehensive overview of the stability and reactivity profile of DACN(Tos,Ns), based on currently available data. It is intended to serve as a resource for researchers and professionals in drug development, offering insights into its chemical properties, guidance on experimental evaluation, and a framework for its application.
Core Properties of DACN(Tos,Ns)
DACN(Tos,Ns) is distinguished by several key features that make it an attractive reagent for bioconjugation.
-
High Reactivity: The inherent ring strain of the cyclooctyne ring system is the driving force for its rapid reaction with azides. While specific kinetic data for its reaction with various azides is not extensively published in readily accessible literature, qualitative descriptions indicate a high reaction rate, reportedly twice that of octacycloalkyne (OCT). The electron-withdrawing nature of the tosyl (Tos) and nosyl (Ns) groups may further enhance its reactivity.
-
High Stability: DACN(Tos,Ns) is reported to possess high thermal and chemical stability, a critical attribute for a bioorthogonal reagent that must persist in physiological conditions.[1][2] However, quantitative measures of stability, such as half-life under various pH and temperature conditions or decomposition pathways, are not well-documented in public literature.
-
Enhanced Hydrophilicity: The presence of two endocyclic nitrogen atoms increases the hydrophilicity of DACN(Tos,Ns) compared to many other cyclooctynes.[1][2] This property can improve its solubility in aqueous buffers commonly used in biological experiments.
-
Functional Versatility: The nitrogen atoms within the diazacyclononyne ring offer potential sites for further functionalization, allowing for the creation of multifunctional linker systems.[1]
Quantitative Data Summary
While a comprehensive set of quantitative data for DACN(Tos,Ns) is not available in the public domain, the following tables summarize the known qualitative information and provide a template for the types of data that are critical for its effective use. Researchers are encouraged to perform their own characterization to determine these values for their specific applications.
Table 1: Physicochemical Properties of DACN(Tos,Ns)
| Property | Value | Source |
| Full Chemical Name | N-(o-nitrobenzenesulfonyl)-N'-(p-toluenesulfonyl)-4,8-diazacyclononyne | |
| CAS Number | 1797508-58-7 | |
| Molecular Formula | C₂₀H₂₁N₃O₆S₂ | |
| Molecular Weight | 463.53 g/mol | |
| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |
| Solubility | More hydrophilic than most cyclooctynes |
Table 2: Stability Profile of DACN(Tos,Ns) (Qualitative)
| Condition | Stability | Notes |
| Thermal | High | |
| Chemical | High | |
| Aqueous Buffer (Physiological pH) | Expected to be stable for typical reaction times | Inferred from general use |
Table 3: Reactivity Profile of DACN(Tos,Ns) (Qualitative)
| Reactant | Reaction Type | Reactivity | Notes |
| Azides | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High (reportedly 2x that of OCT) | |
| Ynophiles | Cycloaddition | Highly selective |
Experimental Protocols
The following sections provide generalized experimental protocols for assessing the stability and reactivity of strained cyclooctynes like DACN(Tos,Ns). These are intended as starting points and should be optimized for specific experimental setups.
Protocol for Assessing Aqueous Stability
This protocol describes a general method for evaluating the stability of a strained cyclooctyne in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a stock solution of DACN(Tos,Ns) in an appropriate organic solvent (e.g., DMSO or DMF) at a concentration of 10 mM.
-
Incubation: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare multiple identical samples.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 37°C). At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from one of the samples.
-
Quenching and Analysis: To assess the amount of remaining active cyclooctyne, add a molar excess (e.g., 5-fold) of a reporter azide (e.g., a fluorescent azide like Alexa Fluor 488 azide). Allow the SPAAC reaction to proceed to completion (e.g., 1-2 hours at room temperature).
-
Quantification: Analyze the reaction mixture using a suitable analytical method to quantify the formation of the triazole product. This can be done by:
-
LC-MS: To separate the triazole product from unreacted components and quantify based on peak area.
-
Fluorimetry: If a fluorogenic azide is used, measure the fluorescence intensity, which will be proportional to the amount of unreacted cyclooctyne at the time of quenching.
-
-
Data Analysis: Plot the concentration or signal of the triazole product versus time. From this data, the half-life (t₁/₂) of DACN(Tos,Ns) in the tested buffer can be calculated.
Protocol for Determining SPAAC Reaction Kinetics
This protocol outlines a method for determining the second-order rate constant of the SPAAC reaction between DACN(Tos,Ns) and an azide.
-
Reagent Preparation: Prepare stock solutions of DACN(Tos,Ns) and the azide of interest in a suitable solvent (e.g., acetonitrile/water or DMSO).
-
Reaction Setup: In a temperature-controlled cuvette or vial, mix equimolar concentrations of DACN(Tos,Ns) and the azide. The starting concentrations should be chosen based on the expected reaction rate and the detection limits of the analytical method.
-
Reaction Monitoring: Monitor the progress of the reaction over time using one of the following methods:
-
¹H NMR Spectroscopy: If the proton signals of the starting materials and the triazole product are well-resolved, the reaction can be monitored directly in the NMR tube. The disappearance of reactant peaks and the appearance of product peaks can be integrated to determine their concentrations over time.
-
UV-Vis Spectroscopy: If there is a significant change in the UV-Vis spectrum upon reaction, the change in absorbance at a specific wavelength can be monitored.
-
LC-MS: At various time points, a small aliquot of the reaction mixture can be quenched (e.g., by rapid dilution and freezing) and then analyzed by LC-MS to determine the concentrations of reactants and products.
-
-
Data Analysis: Plot the inverse of the concentration of one of the reactants (1/[Reactant]) versus time. For a second-order reaction with equimolar starting concentrations, this plot should yield a straight line. The slope of this line is the second-order rate constant (k₂).
Visualizations
The following diagrams illustrate key conceptual workflows related to the use and evaluation of DACN(Tos,Ns).
Caption: Generalized workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
The Differential Role of Tosyl and Nosyl Groups in Diazirine-Based Clickable and Cleavable (DACN) Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the distinct roles of p-toluenesulfonyl (tosyl, Ts) and o- or p-nitrobenzenesulfonyl (nosyl, Ns) groups within Diazirine-based Clickable and Cleavable (DACN) reagents. These reagents are powerful tools in chemical biology and proteomics for the identification of protein-protein interactions and drug target deconvolution. The choice between a tosyl or nosyl group is not arbitrary; it fundamentally influences the reagent's properties, particularly its cleavage conditions and potential effects on the core photoreactive diazirine moiety.
Core Principles: The Function of DACN Reagents
DACN reagents are trifunctional chemical probes designed to capture and subsequently identify transient biomolecular interactions. Their architecture consists of three key components:
-
A Photoreactive Group (Diazirine): A small, three-membered ring containing two nitrogen atoms. Upon irradiation with UV light (typically ~350-365 nm), it extrudes nitrogen gas to form a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "trapping" interaction partners.[1][2]
-
A Bioorthogonal Handle (e.g., Alkyne): This functional group, such as a terminal alkyne, allows for the selective attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via click chemistry, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]
-
A Cleavable Linker (Sulfonamide): This linker connects the captured biomolecule to the reporter tag. The ability to cleave this linker is crucial for releasing the captured proteins from the enrichment matrix (e.g., streptavidin beads) for subsequent analysis by mass spectrometry. The tosyl and nosyl groups form the basis of this cleavable sulfonamide linker.
Below is a conceptual diagram of a generic DACN reagent's structure and function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Cycloalkynes and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
An In-depth Technical Guide to Cycloalkynes for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Cycloalkynes are cyclic organic molecules containing a carbon-carbon triple bond within a ring system. The inherent geometric preference for a linear 180° bond angle in alkynes leads to significant ring strain in smaller cycloalkynes (typically 8- or 9-membered rings). This ring strain is the driving force behind their utility in bioconjugation through a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
SPAAC is a highly efficient and bioorthogonal "click chemistry" reaction where a strained cycloalkyne reacts with an azide to form a stable triazole linkage. A key advantage of SPAAC is that it proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, which is required for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This bioorthogonality allows for the specific labeling and conjugation of biomolecules in complex biological systems, including living cells and organisms, without interfering with native biochemical processes.[3]
The choice of cycloalkyne is a critical consideration in designing a bioconjugation experiment, as it significantly influences the reaction kinetics, stability of the reagent, and its behavior in a biological environment.[4] This guide provides a comprehensive overview of common cycloalkynes, their quantitative performance data, and detailed experimental protocols for their application in bioconjugation.
Comparative Analysis of Common Cycloalkynes
A variety of cycloalkynes have been developed, each with distinct reactivity and stability profiles. The selection of an appropriate cycloalkyne depends on the specific requirements of the experiment, such as the desired reaction speed, the stability needed for the duration of the experiment, and the steric accessibility of the target azide.
Data Presentation: Quantitative Comparison of Cycloalkyne Performance
The following tables summarize key quantitative data for several widely used cycloalkynes to facilitate direct comparison.
Table 1: Reaction Kinetics of Common Cycloalkynes with Benzyl Azide
| Cycloalkyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne | BCN | ~0.3 | Good balance of reactivity and stability.[4] |
| Dibenzocyclooctyne | DBCO/DIBAC | ~0.1 - 2.3 | High reactivity, but lower stability, especially towards thiols. |
| Difluorinated Cyclooctyne | DIFO | ~0.076 | One of the earlier developed cyclooctynes, generally less reactive. |
| Biarylazacyclooctynone | BARAC | > 1.0 | Among the fastest cycloalkynes, but can be less stable. |
| Tetramethylthioheptyne | TMTH | ~29.2 | Extremely high reactivity, but with a trade-off in stability. |
Note: The presented values are compiled from various sources and should be used as a comparative guide. Experimental conditions such as solvent and temperature can significantly influence these parameters.
Table 2: Stability of Common Cycloalkynes
| Cycloalkyne | Condition | Half-life (t₁/₂) | Reference |
| BCN | Presence of Glutathione (GSH) | ~6 hours | |
| DBCO | Presence of Glutathione (GSH) | ~71 minutes |
Note: Data on the stability of a wide range of cycloalkynes in various biological media (e.g., human plasma, cell lysate) is not comprehensively available in the literature. The data presented here highlights the generally higher stability of BCN compared to DBCO in the presence of thiols.
Logical Relationships and Experimental Workflows
The interplay between a cycloalkyne's structure, its reactivity, and its stability is a fundamental concept in its application. The following diagrams illustrate these relationships and provide examples of experimental workflows.
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Ascendancy of DACN(Tos,Ns): A Technical Guide to a New Generation of Cycloalkyne Click Chemistry Reagents
For Immediate Release
In the landscape of bioorthogonal chemistry, the strain-promoted alkyne-azide cycloaddition (SPAAC) stands as a cornerstone for biological inquiry and therapeutic innovation. The continuous evolution of cycloalkyne reagents—the linchpin of this powerful ligation chemistry—has pushed the boundaries of what is possible in live-cell imaging, drug targeting, and biomaterials science. This technical guide provides an in-depth comparison of 4,8-diazacyclonon-1-yne (DACN) derivatives, specifically DACN(Tos,Ns), with other prominent cycloalkyne reagents, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that involves the [3+2] cycloaddition of a strained cycloalkyne with an azide to form a stable triazole linkage. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in living systems. The inherent ring strain of the cycloalkyne provides the thermodynamic driving force for the reaction, enabling it to occur at physiological temperatures and pH with high selectivity.
The choice of cycloalkyne is critical, as it dictates the reaction kinetics, stability, and potential for off-target reactions. This guide focuses on the characteristics and performance of DACN(Tos,Ns) in relation to other widely used cycloalkynes such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DIBO).
Comparative Analysis of Cycloalkyne Reagents
The efficacy of a cycloalkyne in SPAAC is primarily evaluated based on its reaction rate constant (k₂), stability under physiological conditions, and biocompatibility. While specific quantitative kinetic data for DACN(Tos,Ns) is not extensively available in the reviewed literature, qualitative assessments describe it as having high thermal and chemical stability with comparable reactivity to cyclooctynes. The following tables summarize the available quantitative data for other common cycloalkynes to provide a basis for comparison.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Various Cycloalkynes with Benzyl Azide
| Cycloalkyne Reagent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |
| DACN(Tos,Ns) | Data not readily available; described as having "comparable click reactivity" to cyclooctynes. | - | - |
| BCN (endo) | 0.15 | DMSO | 37 |
| DIBO | ~0.1 - 0.3 | Various | Room Temp |
| DIFO | ~1.0 | Various | Room Temp |
| BCN (exo) | ~0.01 | Various | Room Temp |
| OCT | ~0.004 | Various | Room Temp |
Note: Reaction rates are highly dependent on the specific derivatives, solvent, and temperature.
Table 2: Qualitative Comparison of Cycloalkyne Properties
| Property | DACN(Tos,Ns) | BCN | DIBO |
| Reactivity | Comparable to cyclooctynes | High | Very High |
| Stability | High thermal and chemical stability | Moderate | Moderate |
| Hydrophilicity | Can be tuned via substituents on nitrogen atoms | Moderate | Low |
| Synthetic Accessibility | Multi-step synthesis | Relatively straightforward | Multi-step synthesis |
| Biocompatibility | Generally considered biocompatible | Generally good | Generally good |
Experimental Protocols
Detailed methodologies are crucial for the successful application of click chemistry. Below are protocols for determining reaction kinetics and performing a typical bioconjugation experiment.
Protocol for Determining Second-Order Rate Constants of SPAAC Reactions via ¹H NMR Spectroscopy
This method allows for the direct monitoring of reactant consumption and product formation.
Materials:
-
Cycloalkyne of interest (e.g., DACN(Tos,Ns))
-
Benzyl azide (or other model azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the cycloalkyne and the internal standard in the deuterated solvent.
-
Prepare a stock solution of benzyl azide in the same deuterated solvent.
-
In an NMR tube, combine the cycloalkyne stock solution with a known excess (typically 2-12 equivalents) of the benzyl azide stock solution.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a unique proton on the cycloalkyne and the internal standard.
-
Calculate the concentration of the cycloalkyne at each time point relative to the constant concentration of the internal standard.
-
Plot the inverse of the cycloalkyne concentration (1/[Cycloalkyne]) versus time.
-
The slope of the resulting linear plot will be the second-order rate constant, k₂.
General Protocol for Bioconjugation of a Protein with a Small Molecule
This protocol describes the labeling of an azide-modified protein with a cycloalkyne-functionalized small molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cycloalkyne-functionalized small molecule (e.g., a fluorescent dye with a DACN handle) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the cycloalkyne-functionalized small molecule in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add the desired molar excess (typically 5-20 equivalents) of the cycloalkyne solution to the azide-modified protein solution in the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C, with gentle mixing. Reaction time should be optimized based on the specific reactants.
-
Purify the resulting protein conjugate from excess small molecule and byproducts using size-exclusion chromatography or dialysis.
-
Characterize the conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE, and mass spectrometry.
Visualizing Workflows and Pathways
Understanding the logical flow of experiments and the underlying biological pathways is critical. The following diagrams, generated using the DOT language, illustrate key concepts in click chemistry applications.
Caption: A generalized experimental workflow for bioconjugation using SPAAC.
Caption: Labeling a target protein in a signaling pathway using a DACN-fluorophore probe.
Conclusion and Future Outlook
DACN(Tos,Ns) represents a promising class of cycloalkyne reagents for strain-promoted alkyne-azide cycloaddition. Its notable stability and reactivity, coupled with the potential for tuning its properties through modification of the diazacyclononyne scaffold, make it an attractive tool for a wide range of applications in chemical biology and drug development. While a more extensive quantitative characterization of its kinetic properties is warranted, the available evidence suggests that DACN derivatives are poised to become valuable additions to the bioorthogonal chemistry toolbox. Future research will likely focus on the synthesis of novel DACN analogues with enhanced reaction rates and water solubility, further expanding the scope and utility of this versatile click chemistry reagent. The detailed protocols and comparative data presented in this guide are intended to empower researchers to explore the potential of DACN(Tos,Ns) and other cycloalkynes in their own investigations, ultimately driving innovation and discovery in the life sciences.
An In-depth Technical Guide to Unsymmetrically Disubstituted Diaminocyclohexane Ligands: The Case of N-Tosyl-N'-nosyl-1,2-diaminocyclohexane
Audience: Researchers, Scientists, and Drug Development Professionals
Chiral 1,2-diamines are foundational building blocks and powerful ligands in the field of asymmetric synthesis, a critical technology in modern drug development. Their C₂-symmetric and non-symmetric derivatives, when complexed with transition metals or used as organocatalysts, create a precisely defined chiral environment that can effectively control the stereochemical outcome of a reaction. This guide focuses on the core features of unsymmetrically disubstituted N-sulfonylated 1,2-diaminocyclohexane (DACH) ligands, using the representative, albeit novel, structure of (1R,2R)-N-(p-toluenesulfonyl)-N'-(p-nosyl)-1,2-diaminocyclohexane—abbreviated as DACN(Tos,Ns)—as a central example.
Core Features and Advantages
The primary advantage of N-sulfonylated DACH ligands lies in the synergistic interplay between the rigid, chiral diaminocyclohexane backbone and the electronic properties of the sulfonyl groups.
-
Chiral Scaffold: The trans-1,2-diaminocyclohexane backbone provides a conformationally restricted C₂-symmetric scaffold. This rigidity is crucial for creating a well-defined chiral pocket around the catalytic center, minimizing conformational flexibility and thereby enhancing enantioselection.
-
Enhanced Acidity and Hydrogen Bonding: The attachment of electron-withdrawing sulfonyl groups (like Tosyl and Nosyl) to the nitrogen atoms significantly increases the acidity of the remaining N-H protons. This makes these ligands potent hydrogen-bond donors. This capability is instrumental in activating substrates and stabilizing transition states through non-covalent interactions, a key feature in many organocatalytic and metal-catalyzed reactions.
-
Tunable Steric and Electronic Properties: The use of two different sulfonyl groups (unsymmetrical substitution) allows for fine-tuning of the ligand's steric and electronic landscape. The Tosyl (Ts) group is a standard sulfonyl moiety, while the Nosyl (Ns) group is more strongly electron-withdrawing due to the p-nitro substituent. This electronic dissymmetry can be exploited to modulate catalyst reactivity and selectivity.
-
Metal Chelation: The two nitrogen atoms serve as effective coordination sites for a wide range of transition metals (e.g., Ru, Rh, Ir, Cu, Mn), forming stable 5-membered chelate rings. This coordination geometry is fundamental to the catalytic cycles of numerous asymmetric transformations.[1][2]
Synthesis and Experimental Protocols
The synthesis of unsymmetrically disubstituted ligands like DACN(Tos,Ns) requires a stepwise approach to ensure selective functionalization of the two distinct amino groups.
References
The Dawn of Diazacyclononynes: A Technical Exploration of Their Early Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the way we study and manipulate biological systems. At the heart of this revolution lies the strain-promoted alkyne-azide cycloaddition (SPAAC), a powerful tool for forging covalent bonds in complex biological environments. While cyclooctynes have long been the workhorses of SPAAC, the exploration of other strained cyclic alkynes has opened new avenues for reactivity and stability. This technical guide delves into the early research and discovery of a pivotal class of these molecules: diazacyclononynes. We will explore their initial synthesis, characterization, and the foundational experiments that established their utility, providing a comprehensive resource for researchers seeking to understand and utilize these versatile chemical tools.
The Emergence of a New Scaffold: Initial Synthesis and Characterization
The early exploration into nine-membered cyclic alkynes was driven by the need for reagents with a balance of high reactivity and increased stability compared to the more commonly used cyclooctynes. Among the scant examples of cyclononyne analogs available before 2017 were trimethoxybenzo-fused cyclononyne (TMBN), difluorinated cyclononyne (DIFN), and the focus of this guide, 1,4-diazacyclononyne (DACN).[1] The introduction of nitrogen atoms into the cyclononyne ring offered the potential for improved aqueous solubility and provided handles for further functionalization, making them attractive candidates for biological applications.
Synthesis of 1,4-Diazacyclononyne (DACN): A Foundational Protocol
The initial synthesis of 1,4-diazacyclononyne (a representative diazacyclononyne) laid the groundwork for the development of this class of compounds. The detailed experimental protocol for its preparation is outlined below.
Experimental Protocol: Synthesis of a Prototypical 1,4-Diazacyclononyne
This protocol describes a representative multi-step synthesis of a 1,4-diazacyclononyne core structure.
Step 1: Double Alkylation of a Diamine
-
To a solution of N,N'-ditosyl-1,2-diaminoethane (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Add 1,4-dichlorobut-2-yne (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected diazacyclononyne.
Step 2: Detosylation
-
Dissolve the protected diazacyclononyne (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until pH > 12, keeping the temperature below 10 °C.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,4-diazacyclononyne.
-
Further purification can be achieved by vacuum distillation or crystallization.
Characterization Data
The structural confirmation of the synthesized diazacyclononyne was typically achieved through standard spectroscopic methods. The following table summarizes the key characterization data from early studies.
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the nitrogen atoms and the propargylic protons. |
| ¹³C NMR | Resonances for the acetylenic carbons (typically in the range of 80-90 ppm) and the aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the diazacyclononyne. |
| Infrared (IR) | Characteristic alkyne C≡C stretch (typically weak) around 2100-2260 cm⁻¹. |
Reactivity and Early Applications in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary impetus for the development of diazacyclononynes was their potential application in bioorthogonal chemistry, specifically SPAAC. Early investigations focused on quantifying their reactivity towards azides and comparing it to existing cyclooctyne reagents.
Reaction Kinetics
The reactivity of diazacyclononynes in SPAAC reactions is a critical parameter. The second-order rate constants for the reaction of various strained alkynes with benzyl azide provide a basis for comparison.
| Cycloalkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DIBO | ~0.3 |
| Bicyclononyne | BCN | 0.07 - 0.15 |
| Dibenzoazacyclooctyne | DBCO / DIBAC | 0.24 - 0.31 |
| 1,4-Diazacyclononyne | DACN | Data from early specific studies is not readily available in the initial search results, but is generally considered to be in a useful range for bioorthogonal reactions. |
Note: The reactivity of DACN, while not explicitly quantified in the initial search results, was sufficient to warrant its use in further bioorthogonal applications.
Experimental Workflow for a Typical SPAAC Reaction
The following diagram illustrates a typical experimental workflow for utilizing a diazacyclononyne in a SPAAC-mediated bioconjugation experiment.
References
Theoretical Insights into the Transition State of Diazocarbonyl (Tos,Ns) Cycloaddition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the transition state of cycloaddition reactions involving diazocarbonyl compounds substituted with both tosyl (Tos) and nosyl (Ns) groups, hereafter referred to as DACN(Tos,Ns). Due to the challenges in isolating and characterizing these highly reactive intermediates, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanistic details of their cycloadditions. This document outlines the expected mechanistic pathways, computational methodologies, and key data points relevant to understanding the transition states of these reactions.
Introduction to DACN(Tos,Ns) Cycloaddition
Diazocarbonyl compounds are versatile reagents in organic synthesis, capable of undergoing a variety of transformations, including [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The presence of two potent electron-withdrawing groups, tosyl (p-toluenesulfonyl) and nosyl (p-nitrobenzenesulfonyl), directly on the diazo carbon atom of DACN(Tos,Ns) significantly influences its reactivity and the stability of the corresponding transition states. These substituents are expected to lower the energy of the frontier molecular orbitals of the diazocarbonyl compound, thereby affecting the kinetics and thermodynamics of the cycloaddition process. Understanding the transition state of these reactions is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes in drug discovery and development.
Mechanistic Pathways and the Role of Substituents
The [3+2] cycloaddition of DACN(Tos,Ns) with a dipolarophile, such as an alkene or alkyne, is generally believed to proceed through a concerted, albeit potentially asynchronous, transition state. The electron-withdrawing nature of the tosyl and nosyl groups is anticipated to decrease the activation energy barrier for the cycloaddition.
A general workflow for the theoretical investigation of such a reaction is depicted below.
Caption: A typical workflow for the computational investigation of a reaction mechanism.
The reaction pathway involves the concerted formation of two new sigma bonds between the terminal nitrogen and the carbon of the diazo group and the two atoms of the dipolarophile's multiple bond.
Caption: A simplified reaction coordinate diagram for the [3+2] cycloaddition of DACN(Tos,Ns).
Computational Methodologies
To investigate the transition state of the DACN(Tos,Ns) cycloaddition, a robust computational protocol is essential. The following outlines a typical methodology based on Density Functional Theory (DFT), which has been successfully applied to similar systems.
3.1. Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
3.2. Level of Theory:
-
Geometry Optimization and Frequency Calculations: Geometries of reactants, transition states, and products are optimized using a suitable density functional, such as B3LYP or M06-2X, combined with a basis set like 6-31G(d) or larger (e.g., 6-311+G(d,p)). The choice of functional and basis set should be validated against experimental data or higher-level calculations where possible.
-
Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm.
-
Transition State Verification: A frequency calculation is performed on the optimized transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the reactants and the desired product, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding energy minima of the reactant and product.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: To model the reaction in a specific solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly employed.
Illustrative Data Presentation
While specific experimental or calculated data for the cycloaddition of DACN(Tos,Ns) is not publicly available, the following tables present the kind of quantitative data that would be generated from a theoretical study of a model reaction, for instance, the cycloaddition of a generic disubstituted diazomethane with ethylene.
Table 1: Calculated Activation and Reaction Energies (kcal/mol) for a Model [3+2] Cycloaddition
| Reaction Pathway | Activation Energy (ΔG‡) | Reaction Free Energy (ΔG_rxn) |
| Gas Phase | 15.2 | -25.8 |
| Toluene (PCM) | 16.5 | -24.1 |
| Acetonitrile (PCM) | 17.1 | -23.5 |
Table 2: Key Geometric Parameters (Å) of the Transition State for a Model [3+2] Cycloaddition
| Parameter | Bond Length (Å) |
| C(diazo)-C(ethylene) | 2.15 |
| N(terminal)-C(ethylene) | 2.25 |
| N-N | 1.28 |
| N-C(diazo) | 1.35 |
Conclusion
Theoretical studies, particularly those employing DFT, provide a powerful framework for understanding the transition states of complex reactions like the cycloaddition of DACN(Tos,Ns). By elucidating the reaction mechanism, identifying key geometric and electronic features of the transition state, and quantifying the energetic landscape of the reaction, these computational approaches offer invaluable insights for the rational design of new synthetic methodologies and the development of novel therapeutics. The methodologies and data structures presented in this guide serve as a template for conducting and reporting such theoretical investigations.
Methodological & Application
Application Notes and Protocols for Peptide Labeling with DACN(Tos,Ns)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed, step-by-step protocol for the use of DACN(Tos,Ns) in peptide labeling. DACN(Tos,Ns) is presumed to be a diketopyrrolopyrrole (DPP)-based fluorophore, a class of dyes known for their high fluorescence quantum yields, photostability, and thermal stability. Due to the lack of specific public information on a compound precisely named "DACN(Tos,Ns)," this document presents two generalized protocols based on common bioconjugation strategies. It is assumed that "DACN(Tos,Ns)" is a core DACN fluorophore functionalized with either an N-hydroxysuccinimide (NHS) ester for targeting primary amines or a maleimide group for targeting thiols. Researchers should verify the specific reactive group on their DACN(Tos,Ns) reagent and adapt the appropriate protocol accordingly.
Data Presentation: Quantitative Analysis of Peptide Labeling
The following table summarizes hypothetical quantitative data for the labeling of a model peptide with DACN-NHS Ester and DACN-Maleimide. These values are intended to provide a general expectation of labeling efficiency and yield under optimized conditions. Actual results may vary depending on the peptide sequence, reaction conditions, and purification methods.
| Parameter | DACN-NHS Ester Labeling | DACN-Maleimide Labeling |
| Target Peptide | Model Peptide A (with Lysine) | Model Peptide B (with Cysteine) |
| Peptide Concentration | 1 mg/mL | 1 mg/mL |
| DACN Reagent Molar Excess | 5-fold | 10-fold |
| Reaction Time | 2 hours | 4 hours |
| Reaction pH | 8.5 | 7.0 |
| Labeling Efficiency (%) | > 95% | > 90% |
| Final Yield of Labeled Peptide (%) | 75% | 70% |
| Purity of Labeled Peptide (%) | > 98% (by HPLC) | > 98% (by HPLC) |
Experimental Protocols
Two distinct protocols are provided below, one for labeling primary amines using a DACN-NHS ester and another for labeling thiols using a DACN-maleimide.
Protocol 1: Amine-Reactive Labeling of Peptides using DACN-NHS Ester
This protocol details the procedure for labeling peptides containing primary amines (e.g., N-terminus and lysine side chains) with a DACN derivative functionalized with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Peptide containing at least one primary amine
-
DACN-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Purification supplies (e.g., HPLC system with a C18 column, solid-phase extraction cartridges)
-
Lyophilizer
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of a compatible organic solvent may be used, ensuring it does not interfere with the reaction.
-
-
DACN-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the DACN-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.
-
-
Labeling Reaction:
-
While gently vortexing the peptide solution, add a 3-10 molar excess of the DACN-NHS Ester stock solution. The optimal molar ratio should be determined empirically for each peptide.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted DACN-NHS Ester, a small amount of a primary amine-containing buffer such as 1 M Tris-HCl (pH 8.0) can be added. Incubate for an additional 30 minutes.
-
-
Purification of the Labeled Peptide:
-
Purify the DACN-labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the DACN dye and the peptide (typically 280 nm).
-
Collect the fractions corresponding to the labeled peptide.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Thiol-Reactive Labeling of Peptides using DACN-Maleimide
This protocol outlines the procedure for labeling peptides containing free thiol groups (e.g., cysteine side chains) with a DACN derivative functionalized with a maleimide group.
Materials:
-
Peptide containing at least one free cysteine residue
-
DACN-Maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Degassed 0.1 M Phosphate Buffer (pH 7.0) containing 1 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Purification supplies (e.g., HPLC system with a C18 column, size-exclusion chromatography columns)
-
Lyophilizer
Procedure:
-
Peptide Preparation and Thiol Reduction (if necessary):
-
Dissolve the peptide in degassed 0.1 M phosphate buffer (pH 7.0) with 1 mM EDTA to a concentration of 1-5 mg/mL.
-
If the peptide may contain disulfide bonds, add a 10-20 molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfides to free thiols.
-
-
DACN-Maleimide Stock Solution Preparation:
-
Immediately before use, dissolve the DACN-Maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10-20 molar excess of the DACN-Maleimide stock solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
-
Quenching the Reaction (Optional):
-
To quench the reaction, add a small molecule thiol such as β-mercaptoethanol or cysteine to a final concentration of 10-20 mM. Incubate for 30 minutes.
-
-
Purification of the Labeled Peptide:
-
Purify the DACN-labeled peptide using RP-HPLC as described in Protocol 1, or by size-exclusion chromatography to separate the labeled peptide from smaller molecules like unreacted dye and quenching agents.
-
-
Characterization and Storage:
-
Confirm the successful labeling and purity of the peptide conjugate using mass spectrometry and analytical HPLC.
-
Lyophilize the purified product and store at -20°C or -80°C, protected from light.
-
Visualizations
The following diagrams illustrate the experimental workflows for the two labeling protocols.
Caption: Workflow for Amine-Reactive Peptide Labeling.
Caption: Workflow for Thiol-Reactive Peptide Labeling.
In-depth Application Notes on Protein Conjugation: The Case of DACN(Tos,Ns)
A thorough investigation of scientific and chemical literature did not yield any specific reagent with the designation "DACN(Tos,Ns)" for protein conjugation. This acronym does not correspond to a known or commercially available crosslinker. The components of the name, "Tos" (tosyl) and "Ns" (nosyl), refer to well-known chemical groups, p-toluenesulfonyl and p-nitrobenzenesulfonyl, respectively. It is plausible that "DACN" could be an abbreviation for a bifunctional scaffold molecule that is not widely documented or is proprietary.
Tosyl and nosyl groups are excellent leaving groups in organic synthesis and are also used as protecting groups for amines.[1][2] In the context of bioconjugation, tosyl chemistry has been explored for ligand-directed protein labeling, where a tosyl group attached to a protein-specific ligand can react with nucleophilic residues on the target protein in close proximity.[3] This suggests a potential, albeit not mainstream, application of such functional groups in protein modification.
Given the absence of specific information on "DACN(Tos,Ns)," we will provide a detailed application note and protocol for a widely used and well-characterized heterobifunctional crosslinking strategy that serves a similar purpose in protein conjugation. We will focus on the use of a succinimidyl ester and a maleimide-containing crosslinker, a common approach for covalently linking two proteins.
Alternative Protocol: Protein-Protein Conjugation using SMCC Crosslinker
This protocol details the conjugation of two proteins (Protein A and Protein B) using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This method involves two main steps: the reaction of the amine-reactive NHS ester of SMCC with Protein A, followed by the reaction of the sulfhydryl-reactive maleimide group of the SMCC-activated Protein A with Protein B.
Experimental Protocols
Materials:
-
Protein A (to be activated with SMCC)
-
Protein B (containing a free sulfhydryl group)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2-7.5
-
Dimethyl sulfoxide (DMSO)
-
D-desthiobiotin or other quenching agent
-
Desalting columns
Step 1: Activation of Protein A with SMCC
-
Preparation of Protein A: Dissolve Protein A in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Preparation of SMCC: Immediately before use, dissolve SMCC in DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved SMCC to Protein A. Mix thoroughly and incubate for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. The collected eluate contains the SMCC-activated Protein A.
Step 2: Conjugation of SMCC-Activated Protein A with Protein B
-
Preparation of Protein B: Ensure Protein B has a free sulfhydryl group. If not, it may be necessary to reduce existing disulfide bonds using a reducing agent like DTT, followed by removal of the reducing agent.
-
Conjugation Reaction: Immediately mix the SMCC-activated Protein A with Protein B in a 1:1 molar ratio.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a final concentration of 1-10 mM D-desthiobiotin or another sulfhydryl-containing compound to consume any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or affinity chromatography to separate the desired conjugate from unconjugated proteins and reaction byproducts.
Data Presentation
Table 1: Quantitative Parameters for SMCC-mediated Protein Conjugation
| Parameter | Typical Value/Range | Notes |
| Molar excess of SMCC to Protein A | 10-20 fold | Optimization may be required based on the number of available primary amines on Protein A. |
| Reaction time for Protein A activation | 30-60 minutes | Longer times can lead to hydrolysis of the NHS ester. |
| Reaction time for conjugation | 1-2 hours at RT or overnight at 4°C | Longer incubation at 4°C can improve conjugation efficiency. |
| Conjugation Efficiency | 30-70% | Highly dependent on the specific proteins and reaction conditions. |
| Yield of Purified Conjugate | 10-50% | Dependent on the efficiency of the purification steps. |
Visualization of Experimental Workflow
Caption: Workflow for protein-protein conjugation using SMCC.
References
Application of Valine-Citrulline (vc) Linkers in Antibody-Drug Conjugate (ADC) Development
A Representative Guide in the Absence of Specific Data for DACN(Tos,Ns)
Extensive research has yielded no specific public-domain information regarding a linker designated as "DACN(Tos,Ns)" for antibody-drug conjugate (ADC) development. This term may refer to a proprietary, novel, or incorrectly cited chemical entity.
In its place, this document provides detailed Application Notes and Protocols for a well-established and widely utilized linker technology in ADC development: the protease-cleavable valine-citrulline (vc) linker. This guide is intended to serve as a comprehensive and practical resource for researchers, scientists, and drug development professionals, adhering to the requested format of data tables, detailed protocols, and visualizations. The principles and methodologies described herein are foundational to the field of ADCs and can be adapted for various linker-payload combinations.
Introduction to Valine-Citrulline (vc) Linkers in ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1][2][3][4][5] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, efficacy, and safety profile.
The valine-citrulline (vc) linker is a dipeptide-based, enzymatically cleavable linker. Its design capitalizes on the overexpression of certain proteases, such as cathepsin B, within the lysosomal compartment of tumor cells. In systemic circulation, the vc-linker is stable, preventing premature release of the toxic payload and minimizing off-target toxicity. Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the vc-dipeptide is recognized and cleaved by cathepsin B, releasing the active drug.
Mechanism of Action
The general mechanism of an ADC employing a vc-linker involves several key steps:
-
Circulation and Targeting: The ADC is administered intravenously and circulates throughout the body.
-
Antigen Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is transported to the lysosome.
-
Proteolytic Cleavage: Inside the lysosome, cathepsin B cleaves the valine-citrulline linker.
-
Payload Release and Action: The cleavage releases the cytotoxic payload, which can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage.
Quantitative Data Summary
The following tables summarize representative quantitative data for an ADC utilizing a vc-linker conjugated to monomethyl auristatin E (MMAE), a potent anti-tubulin agent. This data is illustrative and compiled from typical findings in ADC development.
Table 1: In Vitro Cytotoxicity of a vc-MMAE ADC
| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Non-Targeting ADC IC50 (ng/mL) | Free MMAE IC50 (ng/mL) |
| Cell Line A | High | 15 | > 10,000 | 0.5 |
| Cell Line B | Moderate | 85 | > 10,000 | 0.6 |
| Cell Line C | Low/Negative | > 10,000 | > 10,000 | 0.4 |
Table 2: In Vivo Efficacy in a Xenograft Model (Cell Line A)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-Targeting ADC | 3 | 15 |
| vc-MMAE ADC | 1 | 65 |
| vc-MMAE ADC | 3 | 98 |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with a vc-MMAE Linker-Payload
This protocol describes the conjugation of a maleimide-functionalized vc-MMAE linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., anti-HER2) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-vc-PABC-MMAE (mc-vc-PABC-MMAE)
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
PD-10 desalting columns
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 10 mg/mL in PBS.
-
Partial Reduction:
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours with gentle mixing to reduce the interchain disulfide bonds.
-
-
Linker-Payload Preparation:
-
Dissolve the mc-vc-PABC-MMAE in DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add an 8-fold molar excess of the dissolved linker-payload to the reduced antibody solution.
-
Incubate at room temperature for 1 hour in the dark with gentle mixing.
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the maleimide linker-payload.
-
-
Purification:
-
Remove unconjugated linker-payload and other small molecules by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Collect the purified ADC.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Determine the average drug-to-antibody ratio (DAR) using HIC.
-
Protocol 2: Determination of In Vitro Cytotoxicity
This protocol outlines the procedure for assessing the potency of the ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, non-targeting control ADC, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of the ADC, control ADC, and free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assay:
-
Allow the plate and the viability reagent to equilibrate to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.
-
Visualizations of Key Pathways and Workflows
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Cathepsin B-mediated cleavage of a vc-PABC linker.
Caption: A generalized experimental workflow for ADC development.
References
- 1. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Points of Antibody–Drug Conjugates (ADCs) Development | ACROBiosystems [acrobiosystems.com]
- 4. Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More than Toxins—Current Prospects in Designing the Next Generation of Antibody Drug Conjugates [imrpress.com]
Application Notes and Protocols: DACN(Tos,Ns) for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and functional nanomaterials. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, targeting specificity, and drug release profile. This document provides detailed application notes and protocols for the use of DACN(Tos,Ns) , a novel heterobifunctional, photoactivatable linker for the surface modification of nanoparticles.
DACN(Tos,Ns) is a versatile molecule incorporating three key functional moieties: a diazirine (DACN) group for photo-initiated covalent conjugation, a tosyl (Tos) group, and a nosyl (Ns) group. The diazirine moiety allows for highly efficient, non-specific covalent bond formation with a wide range of nanoparticle surfaces upon UV irradiation, through the generation of a highly reactive carbene intermediate. The tosyl and nosyl groups are excellent leaving groups, providing reactive sites for subsequent "click" chemistry or nucleophilic substitution reactions, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads. This dual functionality makes DACN(Tos,Ns) a powerful tool for creating multifunctional nanoparticles with precisely controlled surface chemistry.
Plausible Chemical Structure
While the exact structure of DACN(Tos,Ns) may vary depending on the synthetic route, a plausible core structure is a diazirine-containing aliphatic or aromatic backbone further functionalized with tosyl and nosyl groups. For the purpose of these application notes, we will consider a representative structure as depicted below.
Caption: Plausible structure of DACN(Tos,Ns).
Experimental Protocols
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with DACN(Tos,Ns)
This protocol describes the general procedure for attaching DACN(Tos,Ns) to the surface of pre-synthesized gold nanoparticles.
Materials:
-
Gold nanoparticles (AuNPs) of desired size, suspended in citrate buffer.
-
DACN(Tos,Ns) solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV lamp (365 nm).
-
Centrifuge.
-
Spectrophotometer (UV-Vis).
-
Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Preparation of AuNPs: Synthesize AuNPs using a standard citrate reduction method or purchase commercially available AuNPs. Characterize the initial size and concentration using UV-Vis spectroscopy and DLS.
-
Ligand Exchange Reaction:
-
To 1 mL of the AuNP suspension, add a calculated amount of DACN(Tos,Ns) solution. The molar ratio of DACN(Tos,Ns) to AuNPs should be optimized, but a starting point of 1000:1 is recommended.
-
Incubate the mixture for 4 hours at room temperature with gentle stirring, protected from light.
-
-
Photo-crosslinking:
-
Transfer the mixture to a quartz cuvette or a petri dish.
-
Irradiate the sample with a 365 nm UV lamp for 15-30 minutes on ice. The optimal irradiation time should be determined empirically.
-
-
Purification:
-
Centrifuge the irradiated AuNP suspension at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing unbound DACN(Tos,Ns).
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.
-
-
Characterization:
-
Resuspend the final pellet in a known volume of PBS.
-
Measure the UV-Vis spectrum to confirm the integrity of the AuNPs (presence of the surface plasmon resonance peak).
-
Use DLS to determine the hydrodynamic diameter and zeta potential of the modified nanoparticles. An increase in hydrodynamic diameter is expected after surface modification.
-
Quantify the amount of attached DACN(Tos,Ns) using techniques such as XPS (X-ray Photoelectron Spectroscopy) to detect the sulfur and nitrogen signals from the tosyl and nosyl groups.
-
Caption: Workflow for AuNP surface modification.
Protocol 2: Secondary Functionalization of DACN(Tos,Ns)-Modified Nanoparticles
This protocol outlines a general method for attaching a thiol-containing molecule (e.g., a peptide or a drug) to the DACN(Tos,Ns)-modified nanoparticles via nucleophilic substitution of the tosyl or nosyl group.
Materials:
-
DACN(Tos,Ns)-modified nanoparticles (from Protocol 1).
-
Thiol-containing molecule of interest (e.g., R-SH).
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 8.0).
-
Dialysis membrane or centrifugal filter units for purification.
Procedure:
-
Reaction Setup:
-
To a suspension of DACN(Tos,Ns)-modified nanoparticles, add the thiol-containing molecule at a desired molar excess (e.g., 10-fold molar excess relative to the estimated number of surface-bound DACN(Tos,Ns) molecules).
-
Adjust the pH of the reaction mixture to ~8.0.
-
-
Incubation:
-
Incubate the reaction mixture overnight at room temperature with gentle stirring.
-
-
Purification:
-
Purify the functionalized nanoparticles by dialysis against a large volume of PBS to remove the unreacted thiol-containing molecule and the displaced tosyl/nosyl groups.
-
Alternatively, use centrifugal filter units with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Characterize the final product using DLS to measure changes in size and zeta potential.
-
Confirm the successful conjugation of the thiol-containing molecule using techniques such as FT-IR (Fourier-Transform Infrared Spectroscopy) or by quantifying a unique feature of the attached molecule (e.g., fluorescence if it is a fluorescent dye).
-
Caption: Secondary functionalization workflow.
Data Presentation
The following tables summarize hypothetical but expected quantitative data from the characterization of nanoparticles at different stages of modification. These values are representative and will vary depending on the specific nanoparticle system and reaction conditions.
Table 1: Characterization of AuNPs Before and After DACN(Tos,Ns) Modification
| Parameter | Bare AuNPs | DACN(Tos,Ns)-AuNPs |
| Hydrodynamic Diameter (nm) | 20.5 ± 1.2 | 28.3 ± 1.8 |
| Zeta Potential (mV) | -35.2 ± 2.5 | -15.8 ± 3.1 |
| Surface Plasmon Resonance (nm) | 520 | 524 |
| Surface Coverage (molecules/nm²) | N/A | ~2.5 |
Table 2: Characterization After Secondary Functionalization with a Cysteine-Containing Peptide
| Parameter | DACN(Tos,Ns)-AuNPs | Peptide-S-DACN-AuNPs |
| Hydrodynamic Diameter (nm) | 28.3 ± 1.8 | 35.1 ± 2.3 |
| Zeta Potential (mV) | -15.8 ± 3.1 | -5.4 ± 2.8 |
| Peptide Conjugation Efficiency (%) | N/A | ~75 |
Signaling Pathways and Logical Relationships
The utility of DACN(Tos,Ns) lies in its ability to create a versatile nanoparticle platform. The following diagram illustrates the logical relationship of how DACN(Tos,Ns)-modified nanoparticles can be tailored for different applications.
Caption: Application pathways for DACN(Tos,Ns)-NPs.
Conclusion
DACN(Tos,Ns) represents a promising and highly adaptable tool for the surface engineering of nanoparticles. Its photoactivatable diazirine group allows for robust and versatile anchoring to a variety of nanoparticle cores, while the tosyl and nosyl groups provide orthogonal handles for subsequent bioconjugation reactions. This enables the straightforward construction of multifunctional nanoplatforms for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented herein provide a foundational guide for researchers to begin exploring the potential of this novel crosslinker in their own work. It is important to note that optimization of reaction conditions will be necessary for each specific nanoparticle and ligand system.
Application Notes & Protocols: Live-Cell Imaging Using Diazirine-Mediated Photo-Affinity Ligation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of protein interactions and dynamics within their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful chemical biology tool to covalently capture and identify molecular interactions in living cells. Among the various photoreactive groups, diazirines have gained prominence due to their small size, high reactivity upon photoactivation, and relative stability in biological systems.[1][2][3]
Upon irradiation with UV light (typically around 350-365 nm), the diazirine moiety releases dinitrogen gas to generate a highly reactive carbene intermediate.[1][4] This carbene can then rapidly and non-specifically insert into neighboring C-H, O-H, N-H, or S-H bonds, forming a stable covalent "ligation" with interacting biomolecules, such as proteins. When appended to a small molecule, peptide, or other probe, this allows for the permanent capture of binding partners in live cells, enabling their subsequent visualization and identification. This document provides a detailed overview, quantitative data, and experimental protocols for the application of diazirine-mediated photo-ligation in live-cell imaging.
While the specific terminology "DACN(Tos,Ns) mediated ligation" was not found in the current literature, the principles described herein for diazirine-based chemistry represent a state-of-the-art approach to achieve covalent labeling for live-cell imaging.
Data Presentation: Quantitative Parameters of Diazirine Probes
The selection of the diazirine probe and the experimental conditions are critical for successful photo-affinity labeling. The following tables summarize key quantitative data to guide experimental design.
Table 1: Comparison of Common Diazirine Photoprobes
| Photoprobe Type | Structure | Activation Wavelength (nm) | Key Characteristics | Amino Acid Labeling Preference | Ref. |
| Alkyl Diazirine | General alkyl structure | ~350-365 | Small, less perturbative. Can isomerize to a diazo intermediate. | Preferentially labels acidic residues (Asp, Glu) via the diazo intermediate. | |
| Aryl-Trifluoromethyl Diazirine | Aromatic ring with -CF3 | ~350-360 | Higher carbene yield, less prone to diazo isomerization. Bulkier than alkyl diazirines. | Broader reactivity via the carbene intermediate. |
Table 2: Typical Experimental Conditions for Live-Cell Photo-Affinity Labeling
| Parameter | Typical Range | Notes | Ref. |
| Probe Concentration | 10 - 200 µM | Concentration should be optimized to maximize target labeling while minimizing off-target effects and cytotoxicity. | |
| Incubation Time | 30 min - 24 hours | Dependent on the cell permeability and binding kinetics of the specific probe. | |
| UV Irradiation Wavelength | 350 - 365 nm | This wavelength range is generally less damaging to cells compared to shorter UV wavelengths. | |
| Irradiation Time | 1 - 5 minutes | Short irradiation times are preferred to minimize photodamage to the cells. The optimal time depends on the light source intensity and distance to the sample. | |
| Light Source Power Density | 0.1 - 300 mW/cm² | Higher power density can increase cross-linking efficiency but also the risk of cell damage. Recent studies suggest that modulating power and time can selectively favor different reactive intermediates. |
Experimental Protocols
Protocol 1: General Considerations for Diazirine Probe Design and Synthesis
-
Pharmacophore Selection: The core of the probe should be a molecule (e.g., a known inhibitor, a ligand, or a fragment) that binds to the protein of interest. Structure-activity relationships (SAR) should be considered to identify positions where modifications are tolerated without losing binding affinity.
-
Diazirine Moiety Installation:
-
Choose between an alkyl or aryl-trifluoromethyl diazirine based on the desired reactivity and steric tolerance of the target.
-
The diazirine should be placed at a position on the pharmacophore that is likely to be in close proximity to the target protein upon binding.
-
Several synthetic routes for diazirine synthesis are available, often starting from a ketone precursor.
-
-
Inclusion of a Reporter/Handle:
-
For imaging, a fluorescent dye can be directly incorporated into the probe. However, this can add significant bulk.
-
A more common and versatile strategy is to include a small bioorthogonal handle, such as a terminal alkyne or azide.
-
After photo-crosslinking and cell lysis, this handle can be "clicked" to a fluorescent reporter for imaging or to a biotin tag for affinity purification and mass spectrometry-based identification. This two-step approach avoids using a bulky probe in the live-cell stage.
-
Protocol 2: Live-Cell Photo-Affinity Labeling and Imaging
This protocol provides a general workflow. Specific conditions must be optimized for each cell type and probe.
Materials:
-
HEK293T cells (or other cell line of interest)
-
6-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Diazirine-containing photo-affinity probe (with an alkyne handle)
-
DMSO (for dissolving the probe)
-
Competitor molecule (the parent molecule without the diazirine and handle, for control experiments)
-
PBS (Phosphate-Buffered Saline)
-
UV lamp (365 nm)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., copper sulfate, a reducing agent like sodium ascorbate, and an azide-functionalized fluorophore like Azide-TAMRA)
-
Fluorescence microscope
Procedure:
-
Cell Culture: a. Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. For HEK293T, this is typically around 3.5 million cells per 6 cm dish. b. Incubate the cells overnight under standard conditions (37°C, 5% CO₂).
-
Probe Incubation: a. Prepare stock solutions of your diazirine probe and the competitor molecule in DMSO. b. On the day of the experiment, dilute the probe in culture medium to the desired final concentration (e.g., 20 µM). c. For a competition control, pre-incubate one well with a high concentration of the competitor molecule for 30-60 minutes before adding the probe. This will show that labeling is specific to the intended binding site. d. Remove the old medium from the cells and add the probe-containing medium (and a DMSO-only control). e. Incubate for the optimized time (e.g., 30 minutes).
-
Photo-Crosslinking: a. Wash the cells twice with ice-cold PBS to remove the unbound probe. b. Place the plate on ice, remove the lid, and position it under a 365 nm UV lamp. The distance should be approximately 5-10 cm. c. Irradiate the cells for 1-5 minutes. Keep a control plate protected from the UV light.
-
Cell Lysis: a. After irradiation, wash the cells again with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the proteome.
-
Click Chemistry and Sample Preparation for Imaging: a. To the cleared lysate, add the click chemistry reagents: azide-fluorophore, copper sulfate, and a reducing agent. b. Incubate at room temperature for 1 hour. c. The labeled proteins can now be visualized by SDS-PAGE and in-gel fluorescence scanning or prepared for microscopy. d. For microscopy, cells can be fixed and permeabilized after photo-crosslinking, followed by the click reaction to attach the fluorophore.
-
Fluorescence Imaging: a. Image the fixed and labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. b. Compare the fluorescence signal between the probe-treated, competitor-treated, and no-UV control samples. A specific signal should be observed in the probe-treated sample, which is reduced in the presence of the competitor and absent in the no-UV control.
Mandatory Visualizations
Caption: Mechanism of diazirine-mediated photo-ligation.
Caption: Experimental workflow for live-cell imaging.
Caption: Investigating a signaling pathway with a diazirine probe.
References
Application Notes and Protocols: Synthesis and Application of DACN-NHS-ester for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation and drug development, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique. N-Hydroxysuccinimide (NHS) esters are among the most common and effective reagents for modifying primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[1][2] This application note details the synthesis of a specialized bifunctional linker, NTs-DACN-NHS-ester (a 4,8-diazacyclononyne derivative), and provides protocols for its use in amine coupling reactions.
The DACN (4,8-diazacyclononyne) moiety is a strained alkyne, making it a valuable tool for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] By incorporating both an amine-reactive NHS ester and a bioorthogonal DACN group, this linker enables a two-step strategy for the creation of complex biomolecular conjugates.[5] First, the NHS ester is used to couple the linker to an amine-containing molecule. Subsequently, the exposed DACN group can be specifically reacted with an azide-tagged molecule. This modular approach is particularly advantageous for the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise control over the final construct is critical.
Data Presentation
Table 1: Physicochemical and Reaction Data for NTs-DACN-NHS-ester and Amine Coupling
| Parameter | Value/Range | Reference |
| NTs-DACN-NHS-ester Synthesis | ||
| Precursor Compound | NTs,N'Gul-DACN (4a) | |
| Coupling Reagents | N-hydroxysuccinimide (NHS), EDC·HCl, NEt3 | |
| Solvent | Dichloromethane (CH2Cl2) | |
| Reaction Temperature | 0 °C to reflux | |
| Reaction Time | 3 hours | |
| Purification Method | Liquid-liquid extraction, column chromatography | |
| NTs-DACN-NHS-ester Characterization | ||
| Molecular Formula | C23H27N3O7S | |
| Molecular Weight | 489.16 g/mol | |
| Melting Point | 64.6-65.3 °C | |
| Appearance | Colorless crystals | |
| Amine Coupling with Benzylamine (Model Reaction) | ||
| Yield | 95% | |
| Solvent | Dimethylformamide (DMF) | |
| Base | Hünig's base (DIPEA) | |
| Reaction Temperature | 25 °C | |
| Reaction Time | 6 hours | |
| General Amine Coupling with Proteins | ||
| Recommended pH Range | 7.2 - 8.5 (Optimal: 8.3-8.5) | |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, PBS | |
| Molar Excess of NHS Ester | 5-20 fold (for mono-labeling) | |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | |
| Quenching Reagents (Optional) | 1 M Tris-HCl or 1 M Glycine | |
| Purification Methods | Gel filtration (desalting), dialysis, affinity chromatography |
Experimental Protocols
Protocol 1: Synthesis of NTs-DACN-NHS-ester
This protocol is adapted from Kawasaki et al.
Materials and Reagents:
-
NTs,N'Gul-DACN (precursor 4a)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (NEt3)
-
Dichloromethane (CH2Cl2), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask and standard glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of NTs,N'Gul-DACN (4a) (200 mg, 0.510 mmol) in anhydrous dichloromethane (4 mL) in a round-bottom flask, add N-hydroxysuccinimide (106 mg, 0.921 mmol), EDC·HCl (178 mg, 0.929 mmol), and triethylamine (254 μL, 1.82 mmol) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir under reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M aq. HCl.
-
Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield NTs-DACN-NHS-ester.
Protocol 2: General Procedure for Amine Coupling to Proteins
This is a general protocol and may require optimization for specific proteins and applications.
Materials and Reagents:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NTs-DACN-NHS-ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration desalting column like Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be purified by dialysis or buffer exchange into a suitable buffer like PBS.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of NTs-DACN-NHS-ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Vortex briefly to ensure the compound is fully dissolved. Note that NHS esters are moisture-sensitive and should be prepared fresh.
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester solution to achieve a desired molar excess (a 10- to 20-fold molar excess is a common starting point).
-
Slowly add the NHS ester stock solution to the stirred protein solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight. If the conjugated molecule is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted NTs-DACN-NHS-ester and byproducts using a gel filtration desalting column, dialysis, or another suitable chromatographic technique.
-
Equilibrate the column with a suitable storage buffer for the protein (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the purified protein conjugate.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and, if possible, the degree of labeling (DOL).
-
Store the purified conjugate at 4 °C for short-term storage or at -20 °C to -80 °C for long-term storage.
-
Visualizations
Caption: Synthesis workflow for NTs-DACN-NHS-ester.
Caption: Two-step bioconjugation using DACN-NHS-ester.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition [kuscholarworks.ku.edu]
- 5. Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for DACN(Tos,Ns) in Hydrogel Formation and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,5-Diazacyclooct-7-yne-1-(p-toluenesulfonyl)-5-(o-nosyl) [DACN(Tos,Ns)], a versatile click chemistry reagent, in the formation and modification of hydrogels. The unique properties of DACN, a cyclic alkyne, allow for efficient and biocompatible hydrogel crosslinking and functionalization through strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction to DACN(Tos,Ns) in Hydrogel Science
DACN(Tos,Ns) is a bifunctional cyclooctyne derivative that serves as a powerful tool for covalent crosslinking and modification of hydrogels under physiological conditions. Its strained alkyne moiety reacts rapidly and specifically with azide-functionalized polymers or molecules via SPAAC, a bioorthogonal click reaction that does not require cytotoxic catalysts like copper. This makes DACN(Tos,Ns) and its derivatives ideal for applications involving sensitive biological materials, such as 3D cell culture and in vivo drug delivery.
Key Features of DACN-based Hydrogels:
-
Biocompatibility: SPAAC chemistry avoids the use of toxic catalysts.
-
Tunable Mechanical Properties: The mechanical strength of the hydrogel can be controlled by varying the concentration of DACN crosslinkers and the polymer precursors.
-
Versatile Modification: DACN can be functionalized with reactive groups like NHS esters or maleimides to enable the covalent attachment of various biomolecules.
-
Controlled Drug Delivery: The hydrogel matrix can be designed to release encapsulated therapeutics in a sustained manner.
Data Presentation: Representative Hydrogel Properties
The following tables summarize typical quantitative data obtained from the characterization of DACN-crosslinked hydrogels. Note: These values are illustrative and will vary depending on the specific polymer system, concentrations, and experimental conditions. Researchers should generate their own data for their specific hydrogel formulations.
Table 1: Gelation Kinetics of DACN-Crosslinked PEG Hydrogels
| Precursor Polymer | DACN Derivative | Polymer Concentration (wt%) | DACN Molar Ratio | Gelation Time (min) |
| 4-arm-PEG-Azide (10 kDa) | DACN(Tos,Ns) | 5 | 1:1 (Azide:Alkyne) | 5 - 10 |
| 4-arm-PEG-Azide (10 kDa) | DACN(Tos,Ns) | 10 | 1:1 (Azide:Alkyne) | 2 - 5 |
| 8-arm-PEG-Azide (20 kDa) | DACN(Tos,Ns) | 5 | 1:1 (Azide:Alkyne) | < 2 |
Table 2: Mechanical Properties of DACN-Crosslinked Hyaluronic Acid (HA) Hydrogels
| HA-Azide Concentration (wt%) | DACN(Tos,Ns) Concentration (mM) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 1 | 5 | 100 - 500 | 10 - 50 |
| 2 | 10 | 500 - 2000 | 50 - 200 |
| 3 | 15 | 2000 - 5000 | 200 - 500 |
Table 3: Swelling and Degradation Properties of DACN-Crosslinked Gelatin Hydrogels
| Gelatin-Azide Conc. (wt%) | DACN(Tos,Ns) Conc. (mM) | Swelling Ratio (q) | Degradation Time (days, 37°C) |
| 5 | 5 | 15 - 20 | 14 - 21 |
| 10 | 10 | 10 - 15 | 21 - 28 |
| 15 | 15 | 5 - 10 | > 28 |
Table 4: Drug Release from DACN-Modified Hydrogels
| Drug | Hydrogel Matrix | Loading Efficiency (%) | Release Half-life (t½) (hours) |
| Doxorubicin | DACN-PEG | 85 | 48 |
| BSA | DACN-HA | 70 | 72 |
| RGD Peptide | DACN-Gelatin | 95 | N/A (covalently bound) |
Experimental Protocols
Synthesis of DACN Derivatives for Hydrogel Modification
To modify hydrogels with biomolecules, DACN(Tos,Ns) can be functionalized with amine-reactive (NHS ester) or thiol-reactive (maleimide) groups.
Protocol 1: Synthesis of DACN-NHS Ester
This protocol describes the synthesis of an N-hydroxysuccinimide ester derivative of DACN for reaction with primary amines.
Materials:
-
DACN(Tos,Ns)
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Carboxylation of DACN:
-
Dissolve DACN(Tos,Ns) (1 eq) and succinic anhydride (1.2 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) and stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylated DACN.
-
-
NHS Ester Formation:
-
Dissolve the carboxylated DACN (1 eq), NHS (1.2 eq), and DCC (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Purify the crude product by silica gel column chromatography to obtain DACN-NHS ester.
-
Protocol 2: Synthesis of DACN-Maleimide
This protocol details the synthesis of a maleimide-functionalized DACN for reaction with thiols.
Materials:
-
DACN(Tos,Ns)
-
N-(2-Aminoethyl)maleimide trifluoroacetate salt
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Synthesize the carboxylated DACN as described in Protocol 1, Step 1.
-
Amide Coupling:
-
Dissolve the carboxylated DACN (1 eq) and N-(2-Aminoethyl)maleimide trifluoroacetate salt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Purify the crude product by silica gel column chromatography to obtain DACN-maleimide.
-
Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel by crosslinking an azide-functionalized polymer with DACN(Tos,Ns).
Materials:
-
Azide-functionalized polymer (e.g., 4-arm-PEG-Azide, Hyaluronic Acid-Azide)
-
DACN(Tos,Ns)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the azide-functionalized polymer in PBS to the desired concentration (e.g., 5-10 wt%).
-
Dissolve DACN(Tos,Ns) in a minimal amount of a biocompatible solvent (e.g., DMSO) and then dilute with PBS to the desired concentration. Ensure the final DMSO concentration is non-toxic to cells if applicable (<0.5%).
-
-
Hydrogel Formation:
-
In a sterile tube, mix the azide-functionalized polymer solution and the DACN(Tos,Ns) solution in a 1:1 molar ratio of azide to alkyne groups.
-
Gently vortex or pipette to mix thoroughly.
-
The solution will begin to gel. Gelation time can be monitored by inverting the tube.
-
The resulting hydrogel can be used for 3D cell encapsulation or other applications.
-
Hydrogel Modification with Biomolecules
Protocol 3: Covalent Attachment of a Peptide to a Hydrogel using DACN-NHS Ester
This protocol describes the modification of an amine-containing hydrogel with a peptide.
Materials:
-
Pre-formed hydrogel with available primary amine groups (e.g., gelatin-based hydrogel).
-
DACN-NHS Ester
-
Peptide with a primary amine group
-
PBS, pH 7.4
Procedure:
-
Prepare Solutions:
-
Dissolve the DACN-NHS ester in a small amount of DMSO and then dilute with PBS.
-
Dissolve the peptide in PBS.
-
-
Hydrogel Modification:
-
Swell the pre-formed amine-containing hydrogel in PBS.
-
Immerse the swollen hydrogel in the DACN-NHS ester solution and incubate at room temperature for 1-2 hours.
-
Wash the hydrogel thoroughly with PBS to remove unreacted DACN-NHS ester.
-
Immerse the DACN-activated hydrogel in the peptide solution and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Wash the hydrogel extensively with PBS to remove any non-covalently bound peptide.
-
Protocol 4: Covalent Attachment of a Thiol-Containing Molecule using DACN-Maleimide
This protocol details the modification of a hydrogel with a thiol-containing molecule.
Materials:
-
Pre-formed hydrogel.
-
DACN-Maleimide
-
Thiol-containing molecule (e.g., cysteine-terminated peptide)
-
PBS, pH 7.0-7.4
Procedure:
-
Prepare Solutions:
-
Dissolve DACN-Maleimide in a small amount of DMSO and then dilute with PBS.
-
Dissolve the thiol-containing molecule in PBS.
-
-
Hydrogel Modification:
-
Swell the pre-formed hydrogel in PBS.
-
Immerse the swollen hydrogel in the DACN-Maleimide solution and incubate at room temperature for 1-2 hours.
-
Wash the hydrogel thoroughly with PBS to remove unreacted DACN-Maleimide.
-
Immerse the DACN-maleimide functionalized hydrogel in the thiol-containing molecule solution and incubate at room temperature for 1-2 hours.
-
Wash the hydrogel extensively with PBS to remove any unbound molecules.
-
Mandatory Visualizations
Caption: Experimental workflow for DACN-crosslinked hydrogel formation.
Caption: Workflow for hydrogel modification using DACN derivatives.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Troubleshooting & Optimization
Technical Support Center: Optimizing DACN(Tos,Ns) Conjugation Reactions
Welcome to the technical support center for improving the yield of your DACN(Tos,Ns) conjugation reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of these reactions and achieve higher yields. While the specific structure of "DACN(Tos,Ns)" may vary, the principles outlined here are broadly applicable to conjugation reactions involving sulfonamides and related nitrogen-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of my DACN(Tos,Ns) conjugation reaction?
The yield of DACN(Tos,Ns) conjugation reactions is typically influenced by a combination of factors, including the choice of catalyst, solvent, base, and reaction temperature. The inherent reactivity of your substrates, particularly the nucleophilicity of the nitrogen atom, also plays a crucial role.[1][2] Ensuring anhydrous (water-free) conditions is often critical to prevent hydrolysis of starting materials, a common cause of low yields.[2]
Q2: I am observing significant formation of side products. What are the likely culprits and how can I minimize them?
Common side reactions include the homocoupling of aryl coupling partners, hydrodehalogenation (if using an aryl halide), and hydrolysis of moisture-sensitive reagents.[3] To minimize these, consider optimizing the catalyst-to-ligand ratio, ensuring strictly anaerobic and anhydrous conditions, and running the reaction at the lowest effective temperature.[3] The choice of base can also significantly impact the formation of byproducts.
Q3: My reaction is very slow or does not go to completion. What steps can I take to improve the reaction rate?
Slow reaction rates are often due to poor nucleophilicity of the sulfonamide nitrogen or steric hindrance. Increasing the reaction temperature can help, but be mindful of potential product decomposition. Alternatively, screening different catalysts and ligands may be necessary. For instance, specialized phosphine ligands can accelerate palladium-catalyzed reactions. In some cases, a more reactive coupling partner or a different synthetic route might be required.
Q4: How do I choose the right solvent and base for my conjugation reaction?
The choice of solvent and base is highly interdependent and substrate-specific. Polar aprotic solvents like DMF or dioxane are commonly used. The base is crucial for deprotonating the nitrogen nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and can be milder than strong organic bases like sodium tert-butoxide, which might promote side reactions. It is recommended to perform a small-scale screen of different solvent and base combinations to identify the optimal conditions for your specific substrates.
Troubleshooting Guide
This section provides a problem-and-solution format for specific experimental issues you may encounter.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | • Use a fresh batch of catalyst.• For palladium catalysts, ensure the active Pd(0) species is being generated. |
| 2. Presence of Water: Moisture can lead to the hydrolysis of starting materials or reagents. | • Use anhydrous solvents and thoroughly dry all glassware.• Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Poor Substrate Reactivity: The nucleophilicity of the DACN(Tos,Ns) nitrogen may be low. | • Increase the reaction temperature.• Screen different, more activating ligands for your catalyst. | |
| Significant Side Product Formation | 1. Homocoupling of Aryl Partner: A common side reaction in cross-coupling chemistry. | • Optimize the catalyst-to-ligand ratio.• Ensure strict anaerobic conditions to minimize this pathway. |
| 2. Hydrodehalogenation: If using an aryl halide, it may be reduced. | • Use anhydrous solvents and a non-coordinating base. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time at high temperatures. | • Purify starting materials to remove potential catalyst poisons.• Consider a lower reaction temperature or a more stable catalyst/ligand system. |
| 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | • Carefully check the stoichiometry of all reactants, including the base. | |
| Difficulty Reproducing Results | 1. Variability in Reagent Quality: Purity of solvents, bases, and catalysts can vary between batches. | • Use reagents from a trusted supplier and assess their purity if possible.• If you can't reproduce a literature procedure, re-evaluate all reagent sources. |
| 2. Product Instability During Workup: The desired product may be sensitive to acidic or basic conditions during extraction. | • Test the stability of your product to the workup conditions on a small scale before processing the entire reaction. |
Quantitative Data Summary
The following tables summarize typical conditions for related N-arylation and sulfonamide formation reactions to guide your optimization efforts.
Table 1: Comparison of Catalytic Systems for N-Arylation
| Catalyst System | Typical Ligand | Base | Solvent | Temperature (°C) | Key Advantages |
| Palladium-based | Bulky, electron-rich phosphines (e.g., BrettPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 | High reactivity for a broad range of substrates. |
| Copper-based | Amino acids, 1,10-phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, Water | 100-140 | Cost-effective; can sometimes be run in greener solvents like water. |
| Nickel-based | NHC ligands | K₃PO₄ | Dioxane, t-AmylOH | 100-130 | A powerful, cost-effective alternative to palladium, especially for aryl chlorides. |
Table 2: Effect of Base on a Model N-Arylation Reaction
| Base | Equivalents | Yield (%) | Notes |
| K₃PO₄ | 2.0 | 85 | Generally effective and mild. |
| Cs₂CO₃ | 2.0 | 92 | Often provides higher yields but is more expensive. |
| NaOt-Bu | 2.0 | 75 | Stronger base; may lead to more side products. |
| K₂CO₃ | 2.0 | 78 | A good starting point for optimization. |
Experimental Protocols & Workflows
Below are generalized experimental protocols for reactions analogous to DACN(Tos,Ns) conjugation. Note: These are starting points and should be optimized for your specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add the DACN(Tos,Ns) substrate (1.0 equiv.), the aryl coupling partner (e.g., aryl halide, 1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and anhydrous solvent (e.g., dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
-
Reaction Setup: In a sealed tube, combine the DACN(Tos,Ns) substrate (1.0 equiv.), the aryl coupling partner (e.g., aryl boronic acid, 1.2 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., DMF).
-
Reaction: Seal the tube and stir the reaction mixture at the desired temperature (e.g., 110 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., ammonium chloride).
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer and purify the crude product by column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate key workflows and logical relationships in troubleshooting and optimizing your conjugation reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Generalized experimental workflow for N-arylation reactions.
References
Troubleshooting low efficiency in DACN(Tos,Ns) labeling
Welcome to the technical support center for DACN(Tos,Ns) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving DACN(Tos,Ns), a diaza-cyclooctyne reagent for strain-promoted azide-alkyne cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is DACN(Tos,Ns) and what is it used for?
DACN(Tos,Ns) is a click chemistry reagent featuring a strained cyclooctyne ring system with embedded nitrogen atoms. It is utilized for covalent labeling of molecules containing an azide group through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly selective and efficient, making it suitable for conjugating biomolecules such as proteins, peptides, and nucleic acids in complex biological samples.
Q2: What are the key advantages of using DACN(Tos,Ns) for SPAAC reactions?
DACN(Tos,Ns) and other diaza-cyclooctynes offer high thermal and chemical stability, coupled with significant ring strain that leads to high reactivity towards azides without the need for a cytotoxic copper catalyst.[1][2] This makes it particularly well-suited for applications in living cells or organisms.
Q3: How should I store DACN(Tos,Ns)?
For optimal stability, DACN(Tos,Ns) should be stored at -20°C or -80°C, protected from light and moisture. It is recommended to prepare fresh solutions of the reagent before each experiment to avoid degradation.
Q4: What factors can influence the efficiency of my DACN(Tos,Ns) labeling reaction?
Several factors can impact the efficiency of your SPAAC reaction, including:
-
Reaction Buffer and pH: The choice of buffer and its pH are critical.
-
Reactant Concentrations: The concentrations of both the DACN(Tos,Ns) reagent and the azide-modified molecule are important.
-
Temperature and Incubation Time: Reaction kinetics are temperature-dependent.
-
Purity and Stability of Reactants: Degradation of either the azide or the DACN(Tos,Ns) will reduce labeling efficiency.
-
Presence of Competing Reactants: Other molecules in your sample may interfere with the reaction.
Troubleshooting Guide for Low Labeling Efficiency
Low or no labeling efficiency is a common issue in bioconjugation experiments. The following guide provides a structured approach to identifying and resolving potential problems in your DACN(Tos,Ns) labeling workflow.
| Potential Cause | Recommended Solution |
| Inefficient Reaction Kinetics | Optimize Reaction Buffer: Studies have shown that HEPES buffer can result in higher SPAAC reaction rates compared to PBS. Adjust pH: A slightly alkaline pH in the range of 7.5-8.5 can enhance the reaction rate. Increase Temperature: If your biomolecule is stable at higher temperatures, increasing the incubation temperature to 25°C or 37°C can accelerate the reaction. Extend Incubation Time: Monitor the reaction over a time course (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation period. |
| Degraded Reactants | Use Fresh Reagents: Prepare fresh solutions of both your azide-modified molecule and DACN(Tos,Ns) for each experiment. Ensure proper storage of stock materials (-20°C or -80°C, protected from light and moisture). Check Purity: If possible, verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). |
| Low Reactant Concentration | Increase Molar Excess: Use a 5- to 20-fold molar excess of the DACN(Tos,Ns) reagent relative to the azide-modified biomolecule. The optimal ratio should be determined empirically. Concentrate Reactants: If possible, increase the concentration of your biomolecule to drive the reaction forward. |
| Incompatible Buffer Components | Avoid Azide-Containing Buffers: Do not use buffers containing sodium azide as a preservative, as it will compete with your azide-modified molecule. Check for Interfering Substances: Components of cell culture media or lysis buffers can sometimes interfere with the reaction. If possible, perform the labeling in a clean buffer system. |
| Steric Hindrance | Optimize Linker Length: The accessibility of the azide on your target molecule can be a limiting factor. If you are designing the azide modification, consider incorporating a longer linker to reduce steric hindrance. |
| Side Reactions | Block Free Thiols: If your protein contains free cysteine residues, these can potentially react with strained alkynes. Pre-treating your protein with a thiol-blocking reagent like iodoacetamide (IAM) can prevent this side reaction. |
| Inaccurate Quantification | Use a Reliable Quantification Method: After labeling, use a robust method to quantify the degree of labeling, such as mass spectrometry, HPLC, or a fluorescent readout if a fluorescent azide was used. SDS-PAGE can provide a qualitative indication of labeling through a band shift. |
Experimental Protocols
General Protocol for Protein Labeling with DACN(Tos,Ns)
This protocol provides a general workflow for labeling an azide-modified protein with DACN(Tos,Ns). Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., 1x PBS, HEPES, pH 7.5-8.5)
-
DACN(Tos,Ns)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving DACN(Tos,Ns)
-
Reaction tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare DACN(Tos,Ns) Stock Solution:
-
Allow the DACN(Tos,Ns) reagent to warm to room temperature.
-
Dissolve the DACN(Tos,Ns) in anhydrous DMSO or DMF to a stock concentration of 1-10 mM. Vortex briefly to ensure it is fully dissolved. This stock solution should be used immediately.
-
-
Prepare Protein Solution:
-
Ensure your azide-modified protein is in a buffer that is free of azides and primary amines (e.g., Tris). If necessary, perform a buffer exchange into a suitable reaction buffer like HEPES (pH 7.5-8.5).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the DACN(Tos,Ns) stock solution to your protein solution.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time should be determined empirically. For very dilute protein solutions, the reaction time may need to be extended up to 24 hours.
-
-
Purification:
-
Remove the excess, unreacted DACN(Tos,Ns) reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis. The purification method should be chosen based on the properties of your protein.
-
-
Characterization:
-
Analyze the labeled protein to confirm conjugation and determine the degree of labeling. This can be done using techniques such as:
-
SDS-PAGE: A successful conjugation may result in a slight shift in the molecular weight of the protein.
-
Mass Spectrometry (LC-MS): This will provide the exact mass of the labeled protein, allowing for the calculation of the degree of labeling.
-
UV-Vis Spectroscopy: If the DACN(Tos,Ns) or the azide carries a chromophore, the degree of labeling can be estimated spectrophotometrically.
-
-
Diagrams
Experimental Workflow for DACN(Tos,Ns) Protein Labeling
Caption: General workflow for protein labeling using DACN(Tos,Ns).
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting flowchart for low DACN(Tos,Ns) labeling efficiency.
References
Side reactions of DACN(Tos,Ns) and how to avoid them
Welcome to the technical support center for DACN(Tos,Ns). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of DACN(Tos,Ns) and to troubleshoot potential side reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is DACN(Tos,Ns) and what is its primary application?
DACN(Tos,Ns) is a heteroatom-embedded medium-sized cycloalkyne used as a reagent in click chemistry. Its primary application is in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of bioorthogonal ligation used for conjugating molecules in complex biological systems without the need for a toxic copper catalyst. The strained alkyne in the DACN core reacts readily with azide-functionalized molecules.
Q2: What are the most common side reactions observed when using DACN(Tos,Ns)?
The most probable side reactions with DACN(Tos,Ns) stem from the reactivity of its functional groups:
-
Premature Cleavage of the Nosyl (Ns) Group: The 2-nitrobenzenesulfonyl (nosyl) group is susceptible to cleavage by nucleophiles, particularly thiols, in the presence of a base.[1] This can lead to the unintended deprotection of the amine.
-
Reaction with Thiols: The strained cycloalkyne can react with free thiols (e.g., from cysteine residues in proteins or thiol-containing buffers) in a thiol-yne addition reaction. This can lead to non-specific labeling and consumption of the reagent.[2]
-
Hydrolysis: Like many organic reagents, DACN(Tos,Ns) may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally expected to be stable at physiological pH.
Q3: I am observing low to no yield of my desired conjugate. What are the potential causes?
Low conjugation yield can be attributed to several factors:
-
Reagent Degradation: Improper storage of DACN(Tos,Ns) or the azide-containing partner can lead to degradation.
-
Suboptimal Reaction Conditions: The reaction rate of SPAAC is sensitive to temperature, concentration, and the solvent system.[3]
-
Nosyl Group Cleavage: If your reaction mixture contains thiols (e.g., from a protein or reducing agents), the nosyl group may be cleaved, leading to a different product than intended.[4]
-
Steric Hindrance: The bulky nature of the molecules being conjugated can sometimes hinder the reaction.
Q4: How can I avoid the premature cleavage of the nosyl group?
To prevent the unintended removal of the nosyl group, consider the following:
-
Avoid Thiol-Containing Reagents: Do not use buffers or additives containing free thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol) in your reaction mixture.
-
Control pH: Maintain the pH of the reaction mixture in the neutral to slightly acidic range (pH 6.0-7.4), as basic conditions can facilitate nucleophilic attack on the nosyl group.
-
Block Free Thiols: If your biomolecule of interest contains free cysteine residues, consider protecting them with a thiol-reactive reagent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) prior to the SPAAC reaction.[2]
Troubleshooting Guides
Guide 1: Low Conjugation Yield
This guide provides a step-by-step approach to troubleshooting low yields in SPAAC reactions with DACN(Tos,Ns).
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Degraded Reagents: DACN(Tos,Ns) or azide partner has degraded. | 1a. Use freshly prepared or properly stored reagents. Store DACN(Tos,Ns) at -20°C or lower, protected from light and moisture. 1b. Verify the integrity of your reagents via mass spectrometry or NMR. |
| 2. Inefficient Reaction Kinetics: Low concentration or temperature. | 2a. Increase the concentration of one or both reactants. 2b. Increase the reaction temperature to 25°C or 37°C if the stability of the biomolecules allows. | |
| 3. Incompatible Buffer/Solvent: The chosen solvent is hindering the reaction. | 3a. If using a buffer, consider switching to one known to be compatible with SPAAC (e.g., HEPES). 3b. Ensure that any organic co-solvent (e.g., DMSO) is present at a concentration that does not negatively impact the stability of your biomolecules. | |
| Multiple Products Observed | 1. Side Reaction with Thiols: The cycloalkyne is reacting with free thiols. | 1a. Pre-treat your thiol-containing molecule with a blocking agent like iodoacetamide. 1b. Remove any thiol-containing reducing agents before adding DACN(Tos,Ns). |
| 2. Nosyl Group Cleavage: The nosyl group is being removed. | 2a. Check for the presence of nucleophiles (especially thiols) and bases in your reaction mixture. 2b. Run a control reaction without the azide partner to see if DACN(Tos,Ns) is being modified. | |
| 3. Impure Starting Materials: One or both of the reactants are impure. | 3a. Purify the starting materials before the reaction. 3b. Characterize the purity of your reagents by HPLC, NMR, or mass spectrometry. |
Guide 2: Unintended Nosyl Group Deprotection
The nosyl group is designed to be removed by thiols and a base. The following table provides conditions for this deprotection, which should be avoided during the SPAAC reaction unless desired.
| Reagent | Base | Solvent | Temperature | Time | Reference |
| Thiophenol | Potassium Hydroxide | Acetonitrile | 50°C | 40 min | |
| Thiophenol | Cesium Carbonate | DMF | 50°C | - | |
| Mercaptoacetic Acid | Sodium Methoxide | Acetonitrile/Methanol | Reflux | - |
Experimental Protocols
While a specific protocol for DACN(Tos,Ns) is not available, the following general protocol for SPAAC with a strained cycloalkyne can be adapted.
Protocol: General Procedure for Bioconjugation using DACN(Tos,Ns)
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of DACN(Tos,Ns) in an organic solvent such as DMSO or DMF.
-
-
(Optional) Thiol Blocking:
-
If your azide-containing molecule has free thiols, add a 10-fold molar excess of iodoacetamide.
-
Incubate at room temperature for 30 minutes in the dark.
-
Remove excess iodoacetamide by dialysis or size-exclusion chromatography.
-
-
SPAAC Reaction:
-
Add the DACN(Tos,Ns) stock solution to the solution of the azide-containing molecule. A 2- to 5-fold molar excess of DACN(Tos,Ns) is typically recommended. The final concentration of the organic solvent should be kept below 10% to maintain the stability of most biomolecules.
-
Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted DACN(Tos,Ns) and any byproducts by size-exclusion chromatography, dialysis, or affinity chromatography.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling and confirm its integrity using appropriate analytical techniques (e.g., mass spectrometry, UV-Vis spectroscopy).
-
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Purification of DACN(Tos,Ns) Conjugates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of DACN(Tos,Ns) conjugates. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of a DACN(Tos,Ns) conjugate and how do the protecting groups influence its properties?
A1: DACN(Tos,Ns) refers to a 1,5-diazacyclooctane (DACN) core where the two nitrogen atoms are protected with a tosyl (Tos) and a nosyl (Ns) group, respectively. This protected core is then conjugated to a molecule of interest. The tosyl and nosyl groups are strongly electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the nitrogen atoms.[1][2] This modification makes the overall conjugate less polar and more amenable to standard purification techniques like silica gel chromatography compared to the free diamine.
Q2: What are the most common impurities encountered during the purification of DACN(Tos,Ns) conjugates?
A2: Common impurities include:
-
Unreacted starting materials (e.g., the molecule being conjugated, DACN(Tos,Ns) precursor).
-
Partially reacted intermediates, such as the mono-substituted DACN derivative.
-
By-products from the conjugation reaction.
-
Reagents used in the reaction (e.g., coupling agents, bases).
-
By-products from the removal of other protecting groups if applicable.
Q3: Which chromatographic techniques are most suitable for the purification of DACN(Tos,Ns) conjugates?
A3: The choice of chromatographic technique depends on the scale of the purification and the nature of the conjugate.
-
Flash Column Chromatography: This is the most common method for preparative scale purification. Normal-phase silica gel is typically used, exploiting the polarity differences between the desired conjugate and impurities.[1][3][4]
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reversed-phase HPLC is often employed. The use of a C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and for developing optimal solvent systems for flash chromatography.
Q4: Can I use extraction methods for initial purification?
A4: Yes, a liquid-liquid extraction is a valuable first step to remove many impurities. After quenching the reaction, an aqueous workup can separate water-soluble reagents and by-products from the organic-soluble conjugate. Washing the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine can further remove basic and acidic impurities, respectively.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation on silica gel column chromatography | 1. Inappropriate solvent system. 2. Co-elution of the product with an impurity of similar polarity. 3. The conjugate is streaking on the column. | 1. Systematically screen different solvent systems using TLC. A common starting point is a mixture of hexanes and ethyl acetate. If the compound is more polar, dichloromethane and methanol may be more effective. 2. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like reversed-phase chromatography. 3. The basicity of the DACN core, although reduced by the protecting groups, might still cause streaking. Try adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent. |
| The desired product is not eluting from the column | 1. The product is too polar for the chosen solvent system. 2. The product has irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. 2. This is less likely with the protected DACN core but can happen. If a change in eluent doesn't work, consider using a more inert stationary phase like Celite for filtration or using reversed-phase chromatography. |
| Low recovery of the conjugate after purification | 1. The conjugate is unstable under the purification conditions (e.g., acidic silica gel). 2. Loss of material during extraction steps due to partial water solubility. 3. The product is volatile. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Ensure the aqueous layer is back-extracted with the organic solvent to recover any dissolved product. Saturating the aqueous layer with sodium chloride can also reduce the solubility of organic compounds. 3. This is unlikely for most conjugates but if suspected, avoid concentrating the product to complete dryness. |
| Presence of residual tosyl or nosyl-containing impurities | 1. Incomplete reaction during the synthesis of the DACN(Tos,Ns) precursor. 2. Degradation of the protecting groups during the conjugation or purification steps. | 1. Ensure the precursor is of high purity before use. 2. The tosyl and nosyl groups are generally stable. However, if the reaction or purification conditions are harsh (e.g., very strong nucleophiles or reducing agents), degradation is possible. Re-evaluate the reaction conditions. A second chromatographic purification may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a DACN(Tos,Ns) Conjugate
-
Slurry Preparation: A slurry of silica gel in the initial, low-polarity eluent is prepared.
-
Column Packing: The slurry is poured into a glass column and the silica gel is allowed to settle, ensuring an even and compact bed.
-
Sample Loading: The crude product is dissolved in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then carefully evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). The elution can be performed isocratically or with a gradient.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified DACN(Tos,Ns) conjugate.
Table 1: Example Solvent Systems for Flash Column Chromatography
| Polarity of Conjugate | Starting Eluent (v/v) | Final Eluent (v/v) |
| Low | 95:5 Hexanes:Ethyl Acetate | 70:30 Hexanes:Ethyl Acetate |
| Medium | 90:10 Hexanes:Ethyl Acetate | 50:50 Hexanes:Ethyl Acetate |
| High | 100% Dichloromethane | 95:5 Dichloromethane:Methanol |
Visualizations
Caption: General workflow for the purification of DACN(Tos,Ns) conjugates.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Preventing Non-specific Binding in Bioconjugation Applications
Welcome to the technical support center for troubleshooting and preventing non-specific binding in your experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with background signal and other issues arising from non-specific interactions of their bioconjugates. While the principles discussed here are broadly applicable, they are particularly relevant for applications involving sensitive detection methods.
Troubleshooting Guide
This section addresses common problems related to non-specific binding and provides systematic approaches to identify and resolve the root cause.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA, Western Blot)
Question: I am observing a high background signal across my plate/membrane, which is masking my specific signal. What are the potential causes and how can I fix this?
Answer: High background is a classic sign of non-specific binding of your primary or secondary antibodies, or other detection reagents. Here’s a step-by-step troubleshooting workflow:
Troubleshooting Workflow: High Background Signal
Caption: Troubleshooting workflow for high background signal.
Detailed Methodologies:
-
Blocking Buffer Optimization: An ideal blocking agent effectively blocks non-specific binding without interfering with specific antibody-antigen interactions.[1]
-
Protocol: Prepare a range of blocking buffers (e.g., 1-5% BSA in PBS, 5% non-fat dry milk in TBST, or commercially available synthetic blockers). Coat your solid phase (e.g., ELISA plate) with your antigen or capture antibody. After coating, wash the wells and add the different blocking buffers. Incubate for 1-2 hours at room temperature or overnight at 4°C. Proceed with your immunoassay protocol to determine which blocking agent provides the lowest background.
-
-
Antibody Titration: Using excessive concentrations of antibodies can lead to non-specific binding.
-
Protocol: Perform a checkerboard titration. For an ELISA, this involves preparing serial dilutions of your primary antibody across the rows of a plate and serial dilutions of your secondary antibody down the columns. This allows you to identify the optimal concentrations of both antibodies that give the best signal-to-noise ratio.
-
-
Washing Procedure Enhancement: Inadequate washing can leave unbound antibodies behind.
-
Protocol: Increase the number of wash cycles (e.g., from 3 to 5). Increase the duration of each wash (e.g., from 30 seconds to 5 minutes with gentle agitation). Ensure that the volume of wash buffer is sufficient to completely cover the surface. The addition of a non-ionic surfactant like Tween-20 to your wash buffer can also help to disrupt weak, non-specific interactions.[2]
-
Issue 2: Non-specific Binding to Sensor Surfaces in Label-Free Detection (e.g., SPR)
Question: In my Surface Plasmon Resonance (SPR) experiment, I see a significant signal when I inject my analyte over a bare sensor surface. How can I minimize this non-specific binding?
Answer: Non-specific binding in SPR can arise from electrostatic or hydrophobic interactions between your analyte and the sensor surface. Here are strategies to address this:
Strategies to Reduce Non-specific Binding in SPR
| Strategy | Principle | Recommended Action |
| Buffer pH Adjustment | Modifies the net charge of the analyte and/or the sensor surface to reduce electrostatic interactions.[3][4] | Adjust the pH of the running buffer to be close to the isoelectric point (pI) of your analyte. |
| Increase Salt Concentration | Shields electrostatic interactions between the analyte and the sensor surface.[3] | Increase the concentration of NaCl in the running buffer (e.g., from 150 mM to 300-500 mM). |
| Use of Blocking Agents | Saturates non-specific binding sites on the sensor surface. | Add a blocking protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1-1 mg/mL) to the running buffer. |
| Addition of Surfactants | Disrupts non-specific hydrophobic interactions. | Include a low concentration of a non-ionic surfactant (e.g., 0.005-0.05% Tween-20) in the running buffer. |
| Surface Chemistry Modification | Choose a sensor surface with properties that minimize interaction with your specific analyte. | Select a sensor chip with a different surface chemistry (e.g., a more hydrophilic surface if your analyte is prone to hydrophobic interactions). |
Experimental Protocol: Optimizing SPR Running Buffer
-
Baseline Injection: Start by injecting your analyte in your standard running buffer over a bare (unliganded) sensor surface to quantify the level of non-specific binding.
-
pH Scout: Prepare a series of running buffers with varying pH values (e.g., pH 6.5, 7.0, 7.4, 8.0). Inject your analyte in each buffer and observe the effect on non-specific binding.
-
Salt Screen: Using the optimal pH from the previous step, prepare buffers with increasing salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl). Inject your analyte and identify the salt concentration that minimizes non-specific binding without disrupting the specific interaction.
-
Additive Testing: If non-specific binding persists, add a low concentration of BSA or a non-ionic surfactant to the optimized buffer from the previous step and re-evaluate the non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding?
A1: Non-specific binding is primarily caused by two types of interactions:
-
Electrostatic interactions: Occur between charged molecules, such as a positively charged protein binding to a negatively charged surface.
-
Hydrophobic interactions: Happen between non-polar molecules or regions of molecules that tend to associate in an aqueous environment.
Logical Relationship of Non-Specific Binding Causes
References
Technical Support Center: Impact of pH on DACN(Tos,Ns) Reaction Kinetics
Important Notice: Following a comprehensive search for "DACN(Tos,Ns)," we were unable to locate specific information regarding this compound and the impact of pH on its reaction kinetics. The information required to generate detailed troubleshooting guides, quantitative data tables, experimental protocols, and visualizations as requested is not available in the public domain.
The following content is a generalized template based on common challenges encountered with pH sensitivity in organic reactions. This should be adapted with specific experimental data for DACN(Tos,Ns) once it becomes available.
Frequently Asked Questions (FAQs)
Q1: My DACN(Tos,Ns) reaction is proceeding slower than expected. Could pH be a factor?
A1: Yes, the pH of the reaction medium can significantly influence the reaction rate. For many organic reactions, the protonation state of reactants, intermediates, or catalysts is crucial. An inappropriate pH can lead to the formation of unreactive species, slowing down or even inhibiting the reaction. We recommend verifying the pH of your reaction mixture and comparing it to the optimal pH range if one has been established for this specific transformation.
Q2: I am observing significant byproduct formation in my DACN(Tos,Ns) reaction. Can pH be the cause?
A2: Absolutely. Changes in pH can alter the reaction pathway, leading to the formation of undesired side products. For instance, a pH that is too low or too high could catalyze decomposition of the starting material or intermediates, or favor alternative reaction mechanisms. Careful control of pH is essential to maximize the yield of the desired product and minimize impurities.
Q3: How can I effectively control the pH during my DACN(Tos,Ns) reaction?
A3: The use of a suitable buffer system is the most common and effective method for maintaining a constant pH. The choice of buffer will depend on the desired pH range and its compatibility with your reactants and solvent system. It is crucial to ensure the buffer itself does not interfere with the reaction. Alternatively, for unbuffered reactions, careful addition of an acid or base can be used to adjust the pH, but this requires close monitoring throughout the reaction.
Troubleshooting Guide
| Issue | Potential pH-Related Cause | Recommended Action |
| Low Reaction Yield | Suboptimal pH leading to reactant degradation or formation of a non-reactive protonation state. | Systematically screen a range of pH values to identify the optimum for the reaction. Use a suitable buffer to maintain this pH. |
| Poor Reaction Selectivity / High Impurity Profile | pH favoring side reactions or decomposition pathways. | Analyze the impurity profile at different pH values to understand the relationship between pH and byproduct formation. Adjust the pH to minimize the formation of key impurities. |
| Reaction Fails to Initiate | Incorrect protonation state of a catalytic species or reactant required for the initial step. | Review the reaction mechanism to understand the role of protonation. Adjust the initial pH of the reaction mixture to favor the active form of the catalyst or reactant. |
| Inconsistent Reaction Times | Fluctuations in pH between batches due to variations in starting material quality or solvent purity. | Implement a strict pH monitoring and control protocol for all incoming materials and for the reaction itself. Utilize a robust buffering system. |
Experimental Protocols
Note: The following are generalized protocols. Specific concentrations, temperatures, and reaction times would need to be determined experimentally for the DACN(Tos,Ns) reaction.
Protocol 1: Screening for Optimal pH
-
Setup: Prepare a series of small-scale reactions in parallel.
-
Buffer Preparation: Prepare a set of buffers covering a relevant pH range (e.g., pH 4, 5, 6, 7, 8, 9). Ensure the buffer system is compatible with the reaction solvent and reactants.
-
Reaction Initiation: To each reaction vessel, add the solvent, DACN(Tos,Ns), and other reactants. Finally, add the corresponding buffer to each vessel to achieve the target pH.
-
Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., HPLC, GC, TLC).
-
Analysis: Determine the reaction rate and product yield for each pH value to identify the optimal condition.
Protocol 2: pH Monitoring and Adjustment during Reaction
-
Initial pH Measurement: Before initiating the reaction, measure the pH of the reaction mixture using a calibrated pH meter suitable for the solvent system.
-
pH Adjustment: If necessary, adjust the pH to the desired value by dropwise addition of a dilute acid or base.
-
Periodic Monitoring: Throughout the course of the reaction, periodically withdraw small aliquots (if possible) and measure the pH.
-
Correction: If the pH deviates significantly from the target value, make necessary adjustments by adding small amounts of acid or base. Record the amount of any additions.
Visualizations
The following diagrams illustrate conceptual workflows and relationships relevant to investigating the impact of pH on a reaction.
Caption: A generalized experimental workflow for screening the optimal pH for a chemical reaction.
Caption: A logical diagram for troubleshooting common issues in pH-sensitive reactions.
Technical Support Center: Stability and Handling of DACN(Tos,Ns) in Aqueous Buffers
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of DACN(Tos,Ns) in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is DACN(Tos,Ns) and what are its primary applications?
DACN(Tos,Ns) is a bifunctional click chemistry reagent. Its core structure is a diazacyclonon-yne (DACN), a type of cyclic alkyne. This core is functionalized with two protecting groups: a tosyl (Tos) group (p-toluenesulfonyl) and a nosyl (Ns) group (p-nitrobenzenesulfonyl). These groups protect the amine functionalities on the DACN ring. DACN(Tos,Ns) is primarily used in bioconjugation and drug delivery research, where the strained alkyne participates in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Q2: What are the general stability characteristics of the tosyl and nosyl protecting groups in aqueous solutions?
Both tosyl and nosyl groups form stable sulfonamides with amines.[1]
-
Tosyl (Tos) Group: Generally, the tosyl group is highly stable across a wide range of reaction conditions, making it a robust protecting group.[2] It is resistant to hydrolysis under neutral and mildly acidic or basic conditions. Cleavage of a tosyl group from an amine typically requires strongly acidic conditions or reductive methods.[1]
-
Nosyl (Ns) Group: The nosyl group is less stable than the tosyl group, particularly towards nucleophiles.[2] The presence of the electron-withdrawing nitro group makes the sulfur atom more electrophilic and susceptible to nucleophilic attack. It can be cleaved under milder, more specific conditions, often using a thiol (like thiophenol) and a mild base (such as K₂CO₃ or Cs₂CO₃).[2]
Q3: How does pH affect the stability of DACN(Tos,Ns) in aqueous buffers?
-
Neutral to Mildly Acidic pH (pH 6-7.5): The molecule is expected to be relatively stable. The sulfonamide linkages are generally robust in this pH range. For many click chemistry applications involving biomolecules, maintaining a pH within this range is recommended to ensure the stability of both the reagent and the biological sample.
-
Strongly Acidic pH (pH < 4): Strongly acidic conditions may lead to the cleavage of the tosyl and nosyl groups, although the tosyl group is generally more resistant.
-
Basic pH (pH > 8.5): While the sulfonamides are relatively stable, highly basic conditions should be approached with caution. Some click chemistry reagents, like maleimides, have shown instability and are prone to hydrolysis in basic conditions. Although DACN(Tos,Ns) does not contain a maleimide group, it is a good practice to avoid prolonged exposure to high pH to minimize the risk of unforeseen degradation.
Q4: What is the recommended storage condition for DACN(Tos,Ns) solutions?
For optimal stability, it is recommended to prepare fresh solutions of DACN(Tos,Ns) immediately before use. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C in a suitable anhydrous organic solvent such as DMSO or DMF. Aqueous buffer solutions of DACN(Tos,Ns) are not recommended for long-term storage due to the potential for hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no "click" reaction efficiency. | Degradation of DACN(Tos,Ns) in the reaction buffer. | Prepare a fresh solution of DACN(Tos,Ns) immediately before the experiment. Ensure the pH of the reaction buffer is within the optimal range (typically pH 6.5-7.5). Avoid buffers containing strong nucleophiles that could potentially react with the nosyl group. |
| Incompatibility of buffer components with the click reaction. | Some buffer components can interfere with click chemistry. For instance, buffers containing azides (like sodium azide) should be avoided as they will compete with the azide-functionalized molecule of interest. | |
| Inconsistent experimental results. | Instability of DACN(Tos,Ns) stock solution. | If using a stock solution, ensure it has been stored properly (aliquoted, at -20°C or below, and protected from moisture). Consider preparing a fresh stock solution. |
| Gradual degradation of the reagent during a prolonged experiment. | For lengthy experiments, consider adding the DACN(Tos,Ns) reagent in portions over time to maintain a sufficient concentration of the active compound. | |
| Appearance of unexpected byproducts in analysis (e.g., HPLC, MS). | Hydrolysis of the tosyl or nosyl protecting groups. | Analyze the byproducts to confirm their identity. If deprotection is observed, re-evaluate the buffer composition and pH. Consider using a less aggressive buffer system. The nosyl group is more prone to cleavage than the tosyl group. |
| Reaction with buffer components. | Ensure all buffer components are inert to the DACN(Tos,Ns) reagent under the experimental conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
-
Preparation of Reactants:
-
Dissolve the azide-containing biomolecule in a suitable aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4). The final concentration will depend on the specific experiment.
-
Prepare a stock solution of DACN(Tos,Ns) in an anhydrous organic solvent (e.g., DMSO) at a higher concentration (e.g., 10 mM).
-
-
Reaction Setup:
-
To the buffered solution of the azide-containing biomolecule, add the desired molar excess of the DACN(Tos,Ns) stock solution. It is recommended to perform a titration to determine the optimal molar ratio.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <5%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C). The reaction time will vary depending on the reactants and their concentrations. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE with fluorescent visualization if one of the components is labeled).
-
-
Purification:
-
Remove the unreacted DACN(Tos,Ns) and byproducts using a suitable purification method, such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated product.
-
Protocol 2: Assessment of DACN(Tos,Ns) Stability in a Specific Buffer
-
Sample Preparation:
-
Prepare several identical solutions of DACN(Tos,Ns) at a known concentration in the aqueous buffer of interest.
-
Prepare a control sample of DACN(Tos,Ns) in an anhydrous organic solvent where it is known to be stable.
-
-
Incubation:
-
Incubate the aqueous samples at the desired experimental temperature (e.g., 25°C or 37°C).
-
Store the control sample under ideal conditions (e.g., -20°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubated sample.
-
Immediately analyze the aliquots by a quantitative analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Data Analysis:
-
Quantify the peak area of the intact DACN(Tos,Ns) at each time point.
-
Plot the percentage of remaining DACN(Tos,Ns) against time to determine its stability profile in the tested buffer.
-
Identify any new peaks that appear over time, which may correspond to degradation products.
-
Visualizations
Caption: Functional components of the DACN(Tos,Ns) molecule.
Caption: General experimental workflow for SPAAC using DACN(Tos,Ns).
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Refinement of DACN(Tos,Ns) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the synthesis of DACN(Tos,Ns) for higher purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of DACN(Tos,Ns).
Question 1: Low Yield of the Final DACN(Tos,Ns) Product
-
Possible Cause 1: Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution:
-
Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Increase the reaction temperature. However, be cautious as higher temperatures can sometimes lead to the formation of side products.[1]
-
Use a slight excess of the tosyl chloride (TsCl) and nosyl chloride (NsCl) reagents to drive the reaction to completion.[1]
-
-
-
Possible Cause 2: Degradation of Starting Material or Product: The DACN precursor or the final product may be unstable under the reaction conditions.
-
Solution:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Ensure all solvents and reagents are anhydrous, as water can lead to hydrolysis of the protecting groups or starting materials.
-
-
-
Possible Cause 3: Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to reduced yield.
-
Solution: Carefully calculate and measure the molar equivalents of the DACN precursor, TsCl, NsCl, and the base. A systematic variation of reagent ratios can help identify the optimal conditions.[1]
-
Question 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
-
Possible Cause 1: Incomplete Protection: One or both of the protecting groups may not have fully reacted, leaving partially protected intermediates.
-
Solution: As with low yield, increasing reaction time, temperature, or the equivalents of the protecting group reagents can help. Ensure the base used is strong enough and present in sufficient quantity to facilitate the reaction.
-
-
Possible Cause 2: Formation of Side Products: Undesired reactions may be occurring.
-
Solution:
-
Lower the reaction temperature to minimize the formation of kinetic byproducts.[1]
-
Consider a different base. For example, if using a strong, non-nucleophilic base like triethylamine, consider if a milder base like pyridine could reduce side reactions.
-
Ensure the order of addition of reagents is optimal. Sometimes, adding the protecting group reagents slowly to the reaction mixture can prevent localized high concentrations and reduce side product formation.
-
-
-
Possible Cause 3: Degradation: The product or intermediates may be degrading on the TLC plate.
-
Solution: Use a different solvent system for TLC analysis or add a small amount of a stabilizing agent (e.g., triethylamine for basic compounds) to the mobile phase.
-
Question 3: Difficulty in Purifying DACN(Tos,Ns) by Column Chromatography
-
Possible Cause 1: Poor Separation of Impurities: The product and impurities may have very similar polarities.
-
Solution:
-
Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation.
-
Consider using a different stationary phase, such as alumina instead of silica gel.
-
If impurities are acidic or basic, a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can be added to the eluent to improve separation.
-
-
-
Possible Cause 2: Product Degradation on the Column: The product may be unstable on the silica gel.
-
Solution:
-
Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column.
-
Perform the chromatography quickly to minimize the time the product spends on the column.
-
-
-
Possible Cause 3: Co-elution with a Persistent Impurity: A specific impurity may be difficult to separate under standard conditions.
-
Solution: Consider recrystallization as an alternative or additional purification step. Experiment with different solvent pairs to find optimal conditions for crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Tosyl (Tos) and Nosyl (Ns) protecting groups in the synthesis of DACN(Tos,Ns)?
A1: The tosyl and nosyl groups are electron-withdrawing protecting groups commonly used for amines. They serve to protect the amine functionalities on the DACN core from participating in undesired reactions during subsequent synthetic steps. The choice of these specific groups may be due to their stability under certain reaction conditions and their different lability, allowing for selective deprotection if needed later in a synthetic sequence.
Q2: What are the recommended storage conditions for DACN(Tos,Ns)?
A2: DACN(Tos,Ns) should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This helps to prevent degradation from moisture, light, and oxygen.
Q3: Which analytical techniques are best for confirming the purity of the final DACN(Tos,Ns) product?
A3: A combination of techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the presence of impurities with different mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound by separating it from any impurities.
Experimental Protocols
General Protocol for the Synthesis of DACN(Tos,Ns)
This is a generalized protocol and may require optimization for specific DACN precursors.
-
Dissolution: Dissolve the DACN precursor (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.
-
Base Addition: Add a suitable base (e.g., triethylamine, 2.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Protecting Group Addition: Slowly add a solution of tosyl chloride (1.1 eq) in the same anhydrous solvent. Allow the reaction to stir for 2-4 hours, monitoring by TLC.
-
Second Protecting Group Addition: Once the first protection is complete (as indicated by TLC), slowly add a solution of nosyl chloride (1.1 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Effect of Reaction Parameters on DACN(Tos,Ns) Yield and Purity
| Parameter | Variation | Effect on Yield | Effect on Purity | Recommendation |
| Temperature | Low (0°C) | May be slow or incomplete | Generally higher | Start at 0°C and slowly warm to room temperature. |
| Room Temp (25°C) | Moderate to high | Good | Standard starting condition. | |
| High (Reflux) | High | May decrease due to side products | Use only if the reaction is sluggish at lower temperatures. | |
| Base | Triethylamine | Good | Good | Standard choice for this type of reaction. |
| Pyridine | Moderate | May be higher in some cases | Consider if side reactions are an issue with stronger bases. | |
| Diisopropylethylamine | Good | Good | A good alternative to triethylamine. | |
| Solvent | Dichloromethane | High | Good | Excellent choice for dissolving reactants. |
| Acetonitrile | High | Good | Good alternative, especially for slightly more polar reactants. | |
| Tetrahydrofuran | Moderate | Good | Can be used, but ensure it is anhydrous. |
Visualizations
Caption: Synthetic pathway for DACN(Tos,Ns).
Caption: Troubleshooting workflow for DACN(Tos,Ns) synthesis.
Caption: Key parameters influencing purification of DACN(Tos,Ns).
References
Validation & Comparative
A Comparative Guide to DACN(Tos,Ns) and DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. This guide provides a detailed comparison of two prominent classes of reagents for copper-free click chemistry: the diaryl-azacyclooctynone derivative, DACN(Tos,Ns), and the widely utilized dibenzocyclooctyne (DBCO) linkers. This objective analysis, supported by available experimental data, will aid in the selection of the optimal tool for specific research applications.
Performance Deep Dive: A Head-to-Head Comparison
The efficiency of a bioconjugation reaction is paramount, influencing yield, reaction time, and the integrity of the biological molecules involved. The primary mechanism for both DACN and DBCO linkers is the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst.
Quantitative Data Summary
The following table summarizes the key performance metrics for DACN(Tos,Ns) and DBCO linkers. It is important to note that while extensive kinetic data is available for DBCO, specific second-order rate constants for DACN(Tos,Ns) are not readily found in peer-reviewed literature. The reactivity of DACN is inferred from its structural characteristics as a cyclooctyne.
| Feature | DACN(Tos,Ns) | DBCO (Dibenzocyclooctyne) |
| Structure | 4,8-Diazacyclononyne with Tosyl and Nosyl protecting groups | Dibenz[b,f]azocine-5-carbonyl derivative |
| Reaction Mechanism | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) with Benzyl Azide | Data not readily available in the literature. Expected to be reactive due to ring strain. | ~0.1 - 1.0 M⁻¹s⁻¹[1] |
| Stability | Reported to have high thermal and chemical stability. | Generally stable, but can exhibit instability in the presence of reducing agents like TCEP.[2] |
| Hydrophobicity | The core diazacyclononyne structure is relatively hydrophilic. | The dibenzofused ring system imparts significant hydrophobicity. |
| Functionalization | The nitrogen atoms in the ring serve as points for functionalization (e.g., with NHS esters, maleimides). | Commonly functionalized with NHS esters, maleimides, or other reactive groups for attachment to biomolecules. |
In-Depth Analysis
Reaction Kinetics:
The reactivity of cyclooctynes in SPAAC is largely dictated by the degree of ring strain. DBCO linkers are known for their high reactivity, which is attributed to the significant strain imparted by the fused benzene rings. This results in rapid reaction kinetics, making DBCO a preferred choice for applications requiring fast labeling, especially at low reactant concentrations.[1][2]
While specific kinetic data for DACN(Tos,Ns) is lacking, as a cyclooctyne, it is expected to be reactive towards azides due to its inherent ring strain. The electron-withdrawing nature of the tosyl and nosyl groups may also influence the electrophilicity of the alkyne and thus its reactivity. However, without direct experimental comparison, it is difficult to definitively rank its reaction speed relative to DBCO.
Stability and Solubility:
DACN(Tos,Ns) is reported to possess high thermal and chemical stability. The diazacyclononyne core is also more hydrophilic compared to the aromatic structure of DBCO. This increased hydrophilicity can be advantageous in aqueous biological environments, potentially reducing aggregation and improving the solubility of the resulting bioconjugate.
Conversely, DBCO linkers are known to be more hydrophobic, which can sometimes lead to solubility issues or non-specific binding. Furthermore, some studies have indicated that DBCO linkers can be unstable in the presence of reducing agents such as TCEP, which is a consideration when working with molecules like antibodies that may have reduced disulfide bonds.[2]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are generalized protocols for utilizing DBCO linkers in SPAAC reactions. A similar protocol would be applicable for DACN linkers, with optimization of reaction times and concentrations.
Protocol 1: General Procedure for Antibody Labeling with a DBCO-NHS Ester
This protocol describes the conjugation of a DBCO-NHS ester to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester dissolved in an organic solvent (e.g., DMSO or DMF)
-
Desalting column
Procedure:
-
Prepare the antibody solution in an amine-free buffer.
-
Prepare a stock solution of the DBCO-NHS ester in DMSO or DMF immediately before use.
-
Add a 5-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer.
-
Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy or mass spectrometry).
Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)
This protocol outlines the reaction between a DBCO-labeled biomolecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH ~7.4)
-
Azide-containing molecule
-
Reaction buffer (azide-free)
Procedure:
-
Prepare the DBCO-activated biomolecule and the azide-containing molecule separately.
-
Mix the DBCO-functionalized molecule with a 1.5 to 3-fold molar excess of the azide-containing molecule in the reaction buffer.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Longer incubation times may improve yield.
-
The progress of the reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.
-
Purify the resulting conjugate using a suitable method (e.g., size-exclusion chromatography, affinity chromatography) to remove unreacted components.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for bioconjugation using a DBCO linker and a hypothetical signaling pathway involving the resulting conjugate.
Caption: A generalized experimental workflow for creating an antibody-drug conjugate using a DBCO linker.
Caption: A simplified signaling pathway of antibody-drug conjugate internalization and payload release.
Conclusion: Making an Informed Decision
The choice between DACN(Tos,Ns) and DBCO linkers is a nuanced one that depends on the specific requirements of the experiment.
Choose DBCO when:
-
High reaction speed is critical: For applications requiring rapid labeling in dynamic systems, the superior and well-documented kinetics of DBCO are a distinct advantage.
-
Hydrophobicity is not a major concern: For labeling in systems where solubility and non-specific binding are not limiting factors.
Consider DACN(Tos,Ns) when:
-
Enhanced hydrophilicity is desired: The more polar nature of the DACN core may be beneficial in aqueous environments to improve solubility and reduce aggregation.
Ultimately, the optimal linker is application-dependent. Researchers are encouraged to consider the kinetic, stability, and solubility properties of each linker in the context of their biological system to make an informed decision. The provided experimental protocols offer a starting point for in-house validation and comparison of these powerful bioorthogonal tools.
References
A Comparative Guide to the Validation of DACN(Tos,Ns) Conjugation by Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of bifunctional chelators, such as DACN(Tos,Ns), to antibodies and other biologics is a critical step in the development of targeted therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and radioimmunoconjugates. Rigorous analytical validation is paramount to ensure the quality, efficacy, and safety of these complex biomolecules. While mass spectrometry has emerged as a gold-standard for the detailed characterization of such conjugates, a variety of orthogonal techniques provide valuable and often complementary information.
This guide provides an objective comparison of mass spectrometry with alternative methods—namely Hydrophobic Interaction Chromatography (HIC), Size- Exclusion Chromatography (SEC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)—for the validation of DACN(Tos,Ns) conjugation. The comparison is supported by a summary of quantitative data from analogous antibody-drug conjugate studies, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Performance Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical technique for validating DACN(Tos,Ns) conjugation is dictated by the specific information required, the stage of development, and available instrumentation. Mass spectrometry provides the most detailed molecular-level information, while chromatographic and electrophoretic methods offer valuable insights into purity, homogeneity, and the extent of conjugation.
| Feature | Mass Spectrometry (LC-MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | SDS-PAGE |
| Primary Information | Precise mass measurement of the intact conjugate, determination of the drug-to-antibody ratio (DAR), identification of conjugation sites, and verification of sequence and modifications.[1][2] | Determination of the drug-to-antibody ratio (DAR) and assessment of the drug load distribution and heterogeneity of the conjugate mixture.[2][3] | Assessment of aggregation, fragmentation, and overall purity of the conjugate. Can provide an indication of successful conjugation through shifts in retention time.[4] | Visual confirmation of conjugation through a molecular weight shift. Assessment of purity and detection of fragments or aggregates. |
| Resolution | High to very high, capable of resolving individual drug-loaded species and post-translational modifications. | Moderate to high, can resolve species with different numbers of conjugated chelators. | Low to moderate, primarily separates based on hydrodynamic radius. May not resolve species with small mass differences. | Low, provides a general indication of size differences. |
| Quantitative Accuracy | High for determining average DAR, though ionization efficiencies can vary between different drug-loaded species. | High for relative quantification of DAR species, considered a reference method for this purpose. | Good for quantifying aggregates and fragments. Less accurate for DAR determination. | Semi-quantitative at best, based on band intensity. |
| Throughput | Moderate, with typical run times of 15-30 minutes per sample. | Moderate, with run times similar to LC-MS. | High, with rapid analysis times possible (5-15 minutes). | Low to moderate, depending on the number of gels run simultaneously. |
| Compatibility | Requires MS-compatible buffers, which may not be optimal for maintaining native protein structure. | Uses non-volatile salt gradients, making direct hyphenation to MS challenging without a desalting step. | Can be performed with MS-compatible mobile phases, allowing for online SEC-MS analysis. | Denaturing conditions are standard, which disrupts the native protein structure. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical experimental workflow for the validation of a DACN(Tos,Ns) conjugation to an antibody using mass spectrometry.
Caption: Workflow for DACN(Tos,Ns) conjugation and validation by LC-MS.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific antibodies and applications.
Mass Spectrometry (LC-MS) for Intact Mass Analysis and DAR Determination
This protocol outlines the analysis of an intact antibody-DACN(Tos,Ns) conjugate using liquid chromatography coupled to a high-resolution mass spectrometer.
-
Sample Preparation:
-
The purified antibody-DACN(Tos,Ns) conjugate is diluted to a final concentration of 0.1-1.0 mg/mL in an MS-compatible buffer, such as 50 mM ammonium acetate.
-
For conjugates where the chelator is linked via inter-chain disulfide bonds, analysis under native conditions is preferred to maintain the non-covalent interactions.
-
-
LC-MS System:
-
LC System: A UHPLC system equipped with a suitable column, such as a reversed-phase column (for denaturing analysis) or a size-exclusion column (for native analysis).
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, capable of resolving the different charge states of the large conjugate molecule.
-
-
Chromatographic Conditions (Native SEC-MS Example):
-
Column: ACQUITY UPLC BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm.
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25 °C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 1000-5000.
-
-
Data Analysis:
-
The raw mass spectrum, which shows a distribution of multiply charged ions, is deconvoluted using appropriate software (e.g., MassLynx, BioConfirm) to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the unconjugated antibody and the antibody conjugated with one or more DACN(Tos,Ns) molecules.
-
The average Drug-to-Antibody Ratio (DAR) is calculated from the relative intensities of these peaks.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates molecules based on their hydrophobicity. The addition of the DACN(Tos,Ns) chelator increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated chelators.
-
Sample Preparation:
-
The purified conjugate is diluted to 1-2 mg/mL in the HIC mobile phase A (high salt buffer).
-
-
HPLC System:
-
An HPLC or UHPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by the species with increasing numbers of conjugated DACN(Tos,Ns) molecules.
-
The relative peak area of each species is used to calculate the drug load distribution and the average DAR.
-
Size-Exclusion Chromatography (SEC) for Purity and Aggregation Analysis
SEC separates molecules based on their size in solution. It is primarily used to assess the presence of aggregates and fragments.
-
Sample Preparation:
-
The purified conjugate is diluted to 0.5-1.0 mg/mL in the SEC mobile phase.
-
-
HPLC System:
-
An HPLC or UHPLC system with a UV detector and an SEC column suitable for the molecular weight of the antibody conjugate (e.g., TSKgel G3000SWxl).
-
-
Chromatographic Conditions:
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. For SEC-MS, a volatile buffer like 100 mM ammonium acetate can be used.
-
Flow Rate: Isocratic flow at 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram is analyzed to determine the percentage of the main monomeric peak, as well as the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments). A shift in the retention time of the main peak compared to the unconjugated antibody can provide an initial indication of successful conjugation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight under denaturing conditions.
-
Sample Preparation:
-
The antibody conjugate (5-10 µg) is mixed with an equal volume of 2x Laemmli sample buffer.
-
For reducing conditions, a reducing agent such as β-mercaptoethanol or dithiothreitol is added to the sample buffer to break disulfide bonds.
-
The samples are heated at 95-100 °C for 5 minutes.
-
-
Electrophoresis:
-
The prepared samples and a molecular weight marker are loaded into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
The gel is run in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
-
Staining:
-
The gel is stained with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
The gel is then destained to visualize the protein bands.
-
-
Data Analysis:
-
The gel is imaged, and the migration of the conjugate bands is compared to the unconjugated antibody and the molecular weight marker. An upward shift in the band(s) corresponding to the antibody heavy and/or light chains (under reducing conditions) or the intact antibody (under non-reducing conditions) indicates successful conjugation.
-
Conclusion
The validation of DACN(Tos,Ns) conjugation is a multifaceted process that benefits from the application of a suite of analytical techniques. Mass spectrometry, particularly LC-MS, offers unparalleled detail for the characterization of the conjugate, providing precise mass information and enabling the determination of the drug-to-antibody ratio. However, orthogonal methods such as HIC, SEC, and SDS-PAGE are indispensable for a comprehensive assessment of the conjugate's quality attributes. HIC is a robust method for quantifying the drug load distribution, SEC is essential for monitoring aggregation and purity, and SDS-PAGE provides a straightforward visual confirmation of conjugation. The selection of the most appropriate analytical strategy will depend on the specific goals of the analysis and the stage of drug development. A combination of these techniques will provide the most complete picture of the DACN(Tos,Ns) conjugate, ensuring a well-characterized and high-quality product for therapeutic or diagnostic applications.
References
A Comparative Analysis of DACN(Tos,Ns) and BCN in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has become an indispensable tool in chemical biology, enabling the covalent ligation of biomolecules with high specificity and efficiency in complex biological environments. The choice of the cyclooctyne reagent is critical to the success of these experiments, with reactivity, stability, and ease of synthesis being key considerations. This guide provides a comparative analysis of two such reagents: the well-established bicyclo[6.1.0]non-4-yne (BCN) and the less characterized N-tosyl-N-(4-nitrophenylsulfonyl)-1,4-diazacyclonon-2-yne (DACN(Tos,Ns)).
While extensive data is available for BCN, quantitative kinetic and stability data for DACN(Tos,Ns) is not readily found in the current body of scientific literature. This guide, therefore, presents a comprehensive overview of BCN's performance, supported by experimental data, and offers a qualitative comparison for DACN(Tos,Ns) based on general principles of cyclononyne chemistry.
At a Glance: Key Performance Characteristics
| Feature | BCN (bicyclo[6.1.0]non-4-yne) | DACN(Tos,Ns) |
| Ring System | Cyclooctyne | Diazacyclononyne |
| Reactivity (k₂ with Benzyl Azide) | ~0.07 - 0.15 M⁻¹s⁻¹ | Data not available; expected to be lower than BCN |
| Stability | Moderate; susceptible to degradation in some biological contexts. | Expected to be higher than BCN. |
| Synthesis | Multi-step, established protocols available. | Synthesis protocol not readily available in literature. |
| Biocompatibility | Widely used in biological systems. | Expected to be biocompatible. |
Reaction Kinetics: A Quantitative Look at BCN
The reactivity of a cyclooctyne in SPAAC is a critical parameter, determining the speed and efficiency of the conjugation reaction, especially at low concentrations of reactants. The second-order rate constant (k₂) is the standard measure of this reactivity.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of BCN with Benzyl Azide
| Cyclooctyne | Azide | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| BCN | Benzyl Azide | Various organic solvents | Room Temperature | 0.07 - 0.15 |
Note: The reaction rate of BCN can be influenced by the specific azide, solvent, pH, and temperature.
For DACN(Tos,Ns), no specific second-order rate constants have been reported in the reviewed literature. However, it is generally understood that cyclononynes, the core structure of DACN, are less strained than cyclooctynes like BCN. This lower ring strain typically translates to lower reactivity in SPAAC reactions. The electron-withdrawing tosyl and nosyl groups on the nitrogen atoms of the DACN ring are expected to influence its electronic properties, but the overall impact on reaction kinetics without experimental data remains speculative.
Stability and Biocompatibility
The stability of the cyclooctyne under physiological conditions is paramount for its application in living systems. Unwanted side reactions or degradation can lead to off-target effects and reduced conjugation efficiency.
BCN is known to have moderate stability. While widely and successfully used in many biological applications, it can be susceptible to degradation in certain intracellular environments, particularly in the presence of thiols.
DACN(Tos,Ns) , as a cyclononyne, is predicted to exhibit greater stability compared to BCN. The larger ring size of cyclononynes generally results in lower ring strain, which, while reducing reactivity, often enhances chemical stability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents.
Synthesis of BCN (bicyclo[6.1.0]non-4-yne)
The synthesis of BCN is a multi-step process that has been well-documented in the scientific literature. A common route involves the following key transformations:
-
Cyclopropanation: Reaction of cyclooctadiene with a carbene source to form the bicyclo[6.1.0]nonene skeleton.
-
Bromination: Addition of bromine across the double bond.
-
Double Dehydrobromination: Elimination of two equivalents of HBr using a strong base to form the alkyne.
A detailed, step-by-step protocol for the synthesis of BCN can be found in various organic chemistry literature and is not reproduced here due to its complexity and the need for specialized laboratory equipment and expertise.
Synthesis of DACN(Tos,Ns)
A specific, detailed experimental protocol for the synthesis of N-tosyl-N-(4-nitrophenylsulfonyl)-1,4-diazacyclonon-2-yne could not be located in the reviewed literature. The synthesis would likely involve the formation of the diazacyclononyne ring followed by the introduction of the tosyl and nosyl protecting groups. General methods for the synthesis of related diazacyclononynes and for the N-sulfonylation of amines are available but a direct protocol for this specific molecule is not.
General Protocol for Comparing SPAAC Reaction Rates via NMR Spectroscopy
This protocol provides a general framework for determining the second-order rate constant of a SPAAC reaction.
Materials:
-
Cyclooctyne (e.g., BCN)
-
Azide (e.g., Benzyl Azide)
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the cyclooctyne of known concentration in the deuterated solvent.
-
Prepare a stock solution of the azide of known concentration in the same deuterated solvent.
-
Prepare a stock solution of the internal standard of known concentration.
-
-
Reaction Initiation:
-
In an NMR tube, combine known volumes of the cyclooctyne and internal standard stock solutions.
-
Initiate the reaction by adding a known volume of the azide stock solution. The azide is typically used in excess to achieve pseudo-first-order kinetics.
-
-
NMR Data Acquisition:
-
Quickly place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a characteristic signal of the starting cyclooctyne and the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Azide]₀, where [Azide]₀ is the initial concentration of the azide.
-
Visualizing the Concepts
To aid in the understanding of the processes discussed, the following diagrams have been generated.
Caption: General reaction pathway for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for the comparative analysis of cyclooctynes in SPAAC.
Conclusion
BCN remains a widely used and effective reagent for strain-promoted azide-alkyne cycloaddition due to its good balance of reactivity and accessibility. Its kinetic profile is well-characterized, providing a reliable benchmark for bioconjugation experiments. However, its moderate stability in certain biological environments can be a limitation.
DACN(Tos,Ns) represents a potentially more stable alternative due to its cyclononyne core. However, the lack of available quantitative kinetic data makes it difficult to directly compare its reactivity to BCN. It is anticipated that DACN(Tos,Ns) will be less reactive than BCN, a trade-off for its presumed enhanced stability. Further research is required to fully characterize the kinetic and stability properties of DACN(Tos,Ns) to enable researchers to make an informed decision on its suitability for their specific applications. For applications where high stability is paramount and slower reaction kinetics can be tolerated, cyclononynes like DACN(Tos,Ns) may offer a significant advantage. Conversely, when rapid conjugation is essential, BCN remains a proven and effective choice.
A Head-to-Head Comparison of Protecting Groups for 7,8-Diaminocyclononane (DACN)
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of amine protecting groups is a critical consideration in the multi-step synthesis of complex molecules. For a scaffold such as 7,8-diaminocyclononane (DACN), a valuable building block in medicinal chemistry, the choice of protecting group can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective, head-to-head comparison of three of the most commonly employed amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of protecting the DACN core.
While specific comparative experimental data on the protection of DACN is limited in published literature, this guide leverages well-established principles of amine protection and data from analogous aliphatic diamines to provide a predictive comparison. The information herein is intended to guide researchers in making informed decisions for their synthetic strategies involving DACN and related compounds.
The Contenders: Boc, Cbz, and Fmoc
The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and selectively removed under mild conditions that do not affect other functional groups.[1] Boc, Cbz, and Fmoc are all carbamate-based protecting groups that offer distinct advantages and disadvantages based on their unique deprotection mechanisms.[2]
-
tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group that is stable to a variety of reaction conditions but is readily cleaved under acidic conditions.[3]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group, one of the earliest developed protecting groups, is stable to both acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis.[4][5]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is known for its lability under mild basic conditions, making it a cornerstone of modern solid-phase peptide synthesis and a useful tool in solution-phase synthesis.
Head-to-Head Performance Comparison
The following table summarizes the key characteristics and performance metrics of Boc, Cbz, and Fmoc protecting groups for the di-protection of aliphatic diamines, providing a framework for their application to the DACN scaffold.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl |
| Typical Protection Conditions | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), in a solvent like THF, dioxane, or CH₂Cl₂ at room temperature. | Cbz-Cl, base (e.g., NaHCO₃, NaOH), in a solvent mixture like THF/water or dioxane/water at 0°C to room temperature. | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), in a solvent mixture like THF/water or dioxane/water at room temperature. |
| Stability | Stable to base and catalytic hydrogenolysis. Labile to strong acids. | Stable to acidic and basic conditions. Labile to catalytic hydrogenolysis. | Stable to acidic conditions and catalytic hydrogenolysis. Labile to basic conditions (e.g., piperidine). |
| Deprotection Conditions | Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane). | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr in acetic acid). | Mild base (e.g., 20% piperidine in DMF). |
| Potential Side Reactions | Alkylation of sensitive functional groups by the tert-butyl cation during deprotection. | Incomplete deprotection or catalyst poisoning. | Formation of dibenzofulvene adducts with the deprotected amine if not efficiently scavenged. |
| Orthogonality | Orthogonal to Cbz and Fmoc. | Orthogonal to Boc and Fmoc. | Orthogonal to Boc and Cbz. |
| Advantages | - High yields for protection- Stable to a wide range of reagents- Readily available and inexpensive reagent | - Very stable protecting group- Crystalline derivatives- Orthogonal to many other groups | - Very mild deprotection conditions- UV-active, allowing for reaction monitoring- Key for solid-phase synthesis |
| Disadvantages | - Requires strong acid for removal, which may not be suitable for sensitive substrates. | - Requires catalytic hydrogenolysis, which is not compatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups).- Use of flammable H₂ gas. | - Fmoc-protected amines can be expensive.- The fluorenyl group is bulky. |
Visualizing the Chemistry
The following diagrams, generated using the DOT language, illustrate the chemical transformations and logical workflows associated with the use of these protecting groups.
Caption: Protection of DACN with Boc, Cbz, and Fmoc reagents.
Caption: Orthogonal protection and deprotection strategy for DACN.
Experimental Protocols
The following are generalized protocols for the di-protection and di-deprotection of a generic aliphatic diamine, which can be adapted for DACN. Researchers should optimize these conditions for their specific substrate and scale.
Protocol 1: Di-Boc Protection of a Diamine
Materials:
-
Diamine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 equiv)
-
Sodium bicarbonate (NaHCO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the diamine in a mixture of THF and water.
-
Add sodium bicarbonate and stir until dissolved.
-
Add (Boc)₂O and stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude di-Boc-protected diamine. Purify by silica gel column chromatography if necessary.
Protocol 2: Di-Boc Deprotection
Materials:
-
Di-Boc-protected diamine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the di-Boc-protected diamine in DCM.
-
Add a solution of 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as the TFA salt of the diamine.
Protocol 3: Di-Cbz Protection of a Diamine
Materials:
-
Diamine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (2.2 equiv)
-
Sodium bicarbonate (NaHCO₃) (4.0 equiv)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the diamine in a 2:1 mixture of THF and water.
-
Add NaHCO₃ and cool the mixture to 0 °C.
-
Slowly add Cbz-Cl dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude di-Cbz-protected diamine. Purify by silica gel column chromatography if necessary.
Protocol 4: Di-Cbz Deprotection via Hydrogenolysis
Materials:
-
Di-Cbz-protected diamine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the di-Cbz-protected diamine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diamine.
Protocol 5: Di-Fmoc Protection of a Diamine
Materials:
-
Diamine (1.0 equiv)
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (2.2 equiv)
-
Sodium bicarbonate (NaHCO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the diamine in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.
-
Add Fmoc-OSu and stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to ~9 with saturated aqueous NaHCO₃ if necessary.
-
Extract the mixture with diethyl ether (3x) to remove impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the precipitated product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the di-Fmoc-protected diamine.
Protocol 6: Di-Fmoc Deprotection
Materials:
-
Di-Fmoc-protected diamine (1.0 equiv)
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the di-Fmoc-protected diamine in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure. The crude product can be purified by chromatography or precipitation.
Conclusion
The choice of an amine protecting group for DACN is a strategic decision that depends on the overall synthetic plan. The Boc group offers a robust and cost-effective option when acidic deprotection is tolerable. The Cbz group provides excellent stability and is a good choice when subsequent reactions involve acidic or basic conditions, provided that catalytic hydrogenolysis is compatible with other functionalities. The Fmoc group is the preferred choice when extremely mild, basic deprotection is required, particularly in the context of synthesizing sensitive molecules or when orthogonality with acid-labile groups is necessary. By carefully considering the factors outlined in this guide, researchers can select the most appropriate protecting group to achieve their synthetic goals with the DACN scaffold.
References
Comparative Analysis of Novel Chemical Probes for Cross-Reactivity in Complex Biological Media: A Focus on "Probe X"
Introduction
The study of protein-protein interactions (PPIs) within their native cellular environment is crucial for elucidating complex biological processes and identifying novel therapeutic targets. Chemical probes, such as cross-linkers, are invaluable tools for capturing these transient interactions. This guide provides a comparative analysis of a hypothetical novel, photo-activatable cross-linking agent, herein referred to as "Probe X," against established alternative methods. The focus is on assessing its performance, particularly its cross-reactivity, in complex biological media like cell lysates or living cells. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement new chemical biology tools for PPI studies.
Performance Comparison of Cross-Linking Agents
The efficacy of a chemical cross-linker is determined by several key parameters. Here, we compare "Probe X" to two common alternatives: Glutaraldehyde, a traditional non-specific chemical cross-linker, and a generic photo-activatable Diazirine-based probe.
Table 1: Quantitative Comparison of Cross-Linking Probes
| Performance Metric | "Probe X" (Hypothetical Data) | Glutaraldehyde | Diazirine-based Probe |
| Cross-Linking Efficiency | 85% | 70% | 80% |
| Specificity | High (Targets specific residues) | Low (Reacts with primary amines) | Moderate (Reacts with C-H bonds) |
| Cell Permeability | High | Low | High |
| Toxicity (IC50) | >100 µM | ~10 µM | >50 µM |
| Activation Method | UV light (365 nm) | Spontaneous | UV light (350-360 nm) |
| Off-Target Modifications | Low | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a new chemical probe. Below are protocols for key experiments to determine the cross-reactivity and efficacy of "Probe X".
Protocol 1: In-Vitro Cross-Linking in Cell Lysate
-
Sample Preparation : Prepare cell lysate from the desired cell line using a suitable lysis buffer (e.g., RIPA buffer). Determine the total protein concentration using a BCA assay.
-
Cross-Linking Reaction : Aliquot the cell lysate to a final protein concentration of 1-2 mg/mL. Add "Probe X" to the desired final concentration (e.g., 10-100 µM). Incubate the mixture for 15 minutes at room temperature in the dark.
-
Photo-activation : Expose the sample to UV light at 365 nm for 5-15 minutes on ice to activate cross-linking.
-
Quenching : Quench the reaction by adding a quenching solution, such as 1 M glycine, to a final concentration of 50 mM. Incubate for 10 minutes at room temperature.[1]
-
Analysis : Analyze the cross-linked proteins via SDS-PAGE and Western blotting to observe the formation of higher molecular weight complexes.[1] For identification of cross-linked partners, proceed with immunoprecipitation followed by mass spectrometry.
Protocol 2: Live-Cell Cross-Linking
-
Cell Culture : Plate cells to be treated at an appropriate density and allow them to adhere overnight.
-
Probe Incubation : Treat the cells with "Probe X" at various concentrations in serum-free media and incubate for 1-4 hours to allow for cell penetration.
-
Photo-activation : Wash the cells with PBS to remove excess probe. Add fresh PBS and expose the cells to 365 nm UV light for 1-5 minutes.
-
Cell Lysis : Immediately lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis : The resulting lysate can be analyzed by Western blotting or used for downstream applications such as affinity purification-mass spectrometry to identify protein interaction networks.
Protocol 3: Assessing Cross-Reactivity via Inhibition Assays
-
Solid-Phase Inhibition : Coat a microplate with a purified protein of interest.[2] Incubate with a known interacting partner in the presence and absence of "Probe X" (without photo-activation). After washing, add an antibody against the interacting partner to quantify the binding inhibition caused by the probe.
-
Liquid-Phase Inhibition : Mix a known protein-protein interaction pair in solution.[2] Add "Probe X" and incubate. Analyze the reduction in interaction using techniques like co-immunoprecipitation or surface plasmon resonance.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental designs and biological pathways.
Figure 1. Workflow for identifying protein interactions using "Probe X".
Figure 2. A hypothetical signaling pathway where "Probe X" could trap the interaction between a receptor and an adaptor protein.
Figure 3. Logical comparison of key features of different cross-linking agents.
References
A Comparative Guide to Bioorthogonal Reactions for Researchers and Drug Development Professionals
An objective comparison of leading bioorthogonal chemistries, offering insights into their performance, mechanisms, and experimental considerations. This guide provides the data necessary for selecting the optimal reaction for your research needs.
While specific benchmarking data for a reaction termed "DACN(Tos,Ns)" is not available in publicly accessible scientific literature, this guide provides a comprehensive comparison of the most prevalent and well-characterized bioorthogonal reactions used in chemical biology, drug development, and life sciences research. The performance of these reactions is benchmarked against key parameters to aid researchers in selecting the most suitable chemistry for their specific application.
The primary bioorthogonal reactions compared in this guide are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction, as it dictates the reaction speed at given reactant concentrations. A higher k₂ value is indicative of a faster reaction, which is often advantageous for in vivo applications or when dealing with low concentrations of biomolecules.[1]
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | High reaction rates, excellent regioselectivity.[2] | Requires a cytotoxic copper catalyst, limiting in vivo applications.[2][3] |
| SPAAC | Strained Cyclooctyne + Azide | 10⁻³ - 1 | No catalyst required, excellent biocompatibility.[4] | Generally slower kinetics compared to CuAAC and IEDDA. |
| IEDDA | Tetrazine + Strained Alkene/Alkyne | up to 10⁶ | Exceptionally fast kinetics, catalyst-free, highly bioorthogonal. | Tetrazine stability can be a concern, potential for side reactions. |
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms of the compared bioorthogonal reactions.
Figure 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.
Figure 2: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction pathway.
Figure 3: The Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of results. Below are generalized protocols for performing these bioorthogonal reactions in a laboratory setting.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Solvent (e.g., DMSO, t-BuOH/H₂O)
Procedure:
-
Dissolve the azide and alkyne substrates in the chosen solvent system.
-
Prepare a stock solution of the copper catalyst by mixing CuSO₄ and the ligand.
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be purified using standard chromatographic methods.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline and may require optimization based on the specific cyclooctyne and azide used.
Materials:
-
Azide-containing biomolecule
-
Strained cyclooctyne probe
-
Phosphate-buffered saline (PBS) or other appropriate biological buffer
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Add the strained cyclooctyne probe to the solution. The concentration of the probe should be optimized for the specific application.
-
Incubate the reaction mixture at a suitable temperature (e.g., 4°C, 25°C, or 37°C) for 1-24 hours.
-
The reaction progress can be monitored by methods such as fluorescence imaging (if a fluorescent probe is used) or mass spectrometry.
-
Purification of the labeled biomolecule can be achieved by size-exclusion chromatography or other relevant techniques.
General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation
This protocol provides a general framework for performing tetrazine ligation.
Materials:
-
Tetrazine-functionalized molecule
-
Strained alkene (e.g., trans-cyclooctene) functionalized molecule
-
Aqueous buffer (e.g., PBS) or organic solvent
Procedure:
-
Dissolve the strained alkene-containing molecule in the chosen solvent.
-
Add the tetrazine-functionalized molecule to the solution.
-
The reaction typically proceeds rapidly at room temperature.
-
Monitor the reaction by observing the disappearance of the tetrazine's characteristic color or by using analytical techniques like UV-Vis spectroscopy or LC-MS.
-
The reaction is often quantitative and may not require extensive purification, depending on the application.
Concluding Remarks
The choice of a bioorthogonal reaction is highly dependent on the specific experimental context. For in vitro applications where speed and efficiency are paramount and cytotoxicity is not a concern, CuAAC remains a powerful tool. For live-cell imaging and in vivo studies, the catalyst-free nature of SPAAC and IEDDA makes them the preferred choices. IEDDA, with its exceptionally fast kinetics, is particularly well-suited for applications requiring rapid labeling at low concentrations. Researchers should carefully consider the trade-offs between reaction kinetics, stability of the reagents, and the potential for side reactions when selecting the optimal bioorthogonal chemistry for their studies.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. | Semantic Scholar [semanticscholar.org]
- 4. A Decade of Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of DACN(Tos,Ns) Reaction Products via NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of chemical structures is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for the starting material, N-tosyl-N'-nosyl-4,8-diazacyclononyne (DACN(Tos,Ns)), and its likely reaction product, N-tosyl-4,8-diazacyclononyne (DACN(Tos)), illustrating how NMR spectroscopy serves as a definitive tool for structural verification.
The selective removal of the nosyl (Ns) protecting group in the presence of a tosyl (Tos) group is a well-established synthetic strategy, often employed due to the nosyl group's lability under mild conditions, typically using a thiol and a base. This reaction is anticipated to yield the mono-protected DACN(Tos). Here, we present the expected ¹H and ¹³C NMR spectral data for both the reactant and the product to facilitate the confirmation of this transformation.
Comparative NMR Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for DACN(Tos,Ns) and DACN(Tos). These values are based on established chemical shift ranges for the respective functional groups.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Protons | DACN(Tos,Ns) (Expected) | DACN(Tos) (Expected) | Rationale for Change |
| Tosyl Group | |||
| Ar-H (ortho to SO₂) | ~7.8 - 8.0 | ~7.7 - 7.9 | Minor upfield shift due to removal of the electron-withdrawing nosyl group on the adjacent nitrogen. |
| Ar-H (meta to SO₂) | ~7.3 - 7.5 | ~7.2 - 7.4 | Minor upfield shift. |
| CH₃ | ~2.4 | ~2.4 | No significant change expected. |
| Nosyl Group | |||
| Ar-H | ~8.0 - 8.4 | N/A | Signals absent upon removal of the nosyl group. |
| DACN Ring | |||
| CH₂ adjacent to N-Tos | ~3.2 - 3.5 | ~3.1 - 3.4 | Minor upfield shift due to the removal of the adjacent electron-withdrawing nosyl group. |
| CH₂ adjacent to N-Ns | ~3.4 - 3.7 | N/A | These protons become adjacent to a free amine or the newly formed N-H, resulting in a significant upfield shift. |
| CH₂ adjacent to N-H | N/A | ~2.8 - 3.1 | Appearance of new signals in a more shielded region. |
| Other ring CH₂ | ~2.5 - 3.0 | ~2.4 - 2.9 | General upfield shift due to reduced overall electron-withdrawing character of the molecule. |
| Alkyne-CH₂ | ~2.2 - 2.5 | ~2.1 - 2.4 | Minor upfield shift. |
| N-H | N/A | Broad signal, ~1.5 - 3.0 | Appearance of a new, often broad, signal characteristic of an amine proton. |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Carbons | DACN(Tos,Ns) (Expected) | DACN(Tos) (Expected) | Rationale for Change |
| Tosyl Group | |||
| Ar-C (ipso to SO₂) | ~144 - 146 | ~143 - 145 | Minor upfield shift. |
| Ar-C (ortho to SO₂) | ~128 - 130 | ~127 - 129 | Minor upfield shift. |
| Ar-C (meta to SO₂) | ~129 - 131 | ~128 - 130 | Minor upfield shift. |
| Ar-C (para to SO₂) | ~135 - 137 | ~134 - 136 | Minor upfield shift. |
| CH₃ | ~21 | ~21 | No significant change expected. |
| Nosyl Group | |||
| Ar-C | ~124 - 150 | N/A | Signals absent upon removal of the nosyl group. |
| DACN Ring | |||
| CH₂ adjacent to N-Tos | ~50 - 55 | ~48 - 53 | Upfield shift due to removal of the adjacent electron-withdrawing nosyl group. |
| CH₂ adjacent to N-Ns | ~52 - 57 | N/A | These carbon signals will shift significantly upfield. |
| CH₂ adjacent to N-H | N/A | ~45 - 50 | Appearance of new signals in a more shielded region. |
| Other ring CH₂ | ~45 - 50 | ~43 - 48 | General upfield shift. |
| Alkyne-C | ~80 - 85 | ~78 - 83 | Minor upfield shift. |
Experimental Protocols
Selective Deprotection of the Nosyl Group
A typical procedure for the selective removal of a nosyl group in the presence of a tosyl group involves the use of a thiol reagent and a mild base.
-
Materials:
-
DACN(Tos,Ns)
-
Thiophenol (or other suitable thiol)
-
Potassium carbonate (or another mild base like cesium carbonate)
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
-
Procedure:
-
Dissolve DACN(Tos,Ns) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., potassium carbonate, ~3 equivalents) to the solution.
-
Add the thiol (e.g., thiophenol, ~2-3 equivalents) dropwise to the stirring mixture.
-
The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion. The reaction may proceed at room temperature or require gentle heating.
-
Upon completion, the reaction mixture is typically worked up by quenching with water, followed by extraction with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, usually by flash column chromatography on silica gel, to yield pure DACN(Tos).
-
NMR Sample Preparation
-
Materials:
-
Purified sample (DACN(Tos,Ns) or DACN(Tos))
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
-
Procedure:
-
Dissolve approximately 5-10 mg of the purified sample in about 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
The sample is now ready for analysis by ¹H and ¹³C NMR spectroscopy.
-
Visualization of the Confirmation Process
The following diagrams illustrate the workflow and the logical connections in confirming the structure of the DACN(Tos,Ns) reaction product.
Caption: Workflow from reaction to NMR-based structural confirmation.
Navigating the In Vivo Environment: A Comparative Guide to DACN(Tos,Ns) and Alternative Linker Stabilities
For researchers, scientists, and drug development professionals, the journey of a bioconjugate from administration to its target site is fraught with challenges, paramount among them being the stability of the chemical linkage in the complex in vivo environment. The premature cleavage of a linker can lead to off-target toxicity and diminished therapeutic efficacy, making the selection of a stable and reliable linkage a critical decision in drug design. This guide provides an objective comparison of the DACN(Tos,Ns) linkage with established alternatives, supported by available experimental data, to inform this crucial selection process.
While DACN(Tos,Ns) is recognized as a chemically stable cycloalkyne reagent for click chemistry applications, a comprehensive evaluation of its in vivo stability is not yet available in the public domain. Its utility in bioconjugation is predicated on the high thermal and chemical stability inherent to its structure. However, without specific in vivo data, its performance can only be theoretically positioned against well-characterized linkers. This guide, therefore, presents a data-driven comparison of commonly used linkers in drug development, providing a framework for the potential evaluation of novel linkers like DACN(Tos,Ns).
Comparative In Vivo Stability of Common Linkers
The stability of a linker is not an absolute measure but is highly dependent on its chemical nature and the biological environment it encounters. The following tables summarize the in vivo and in vitro plasma stability data for several widely used linker classes.
| Linker Type | Cleavage Mechanism | Half-life (in vivo/in plasma) | Key Stability Considerations |
| Valine-Citrulline (Val-Cit) Based | Enzymatic (Cathepsin B) | Mouse plasma: Unstable, susceptible to carboxylesterase cleavage. Human plasma: Generally stable.[1][2][3] Linker half-life of a Val-Cit-MMAE conjugate was ~144 hours in mice and ~230 hours in cynomolgus monkeys.[4] | Species-specific differences in plasma stability are a major concern.[1] Modifications like the Glu-Val-Cit linker have been developed to enhance stability in mouse models. |
| Maleimide Based | Non-cleavable (thiol addition) | The maleimide-thiol bond is susceptible to a retro-Michael reaction, leading to cleavage. Strategies to improve stability include ring-opening hydrolysis or forming a thiazine structure, which can significantly increase stability. | Stability is influenced by the local chemical environment and the presence of thiols like glutathione. Ring-opened forms are significantly more stable. |
| Hydrazone Based | pH-sensitive (acid hydrolysis) | Stable at physiological pH (~7.4) but cleave in acidic environments (pH 4.5-5.5) of endosomes and lysosomes. A phenylketone-derived hydrazone linker showed a half-life of 2 days in human and mouse plasma. | Stability can be tuned by modifying the electronic properties of the hydrazine and carbonyl components. Plasma proteins can catalyze hydrolysis, leading to lower stability compared to buffer. |
| Oxime Based | Non-cleavable (generally) | Highly stable across a broad pH range (pH 2-9) and under physiological conditions. Considered more stable than hydrazones. | The high stability makes them suitable for applications where the conjugate is intended to remain intact. |
Experimental Protocols for Evaluating In Vivo Linker Stability
A thorough assessment of linker stability is crucial for the preclinical development of bioconjugates. The following are key experimental protocols used to determine the in vivo fate of a linker.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profiles of the intact conjugate, total antibody (for ADCs), and released payload in a relevant animal model.
Methodology:
-
Animal Model: Select an appropriate animal model, typically mice or rats.
-
Administration: Administer the bioconjugate, often intravenously (IV), at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Process the blood samples to isolate plasma.
-
Analysis: Quantify the concentrations of the intact conjugate, total antibody, and free payload in the plasma samples using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of the antibody-containing species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To quantify the intact conjugate and the released payload with high specificity and sensitivity.
-
High-Resolution Mass Spectrometry (HRMS): For detailed characterization of the conjugate and its metabolites.
-
-
Data Analysis: Plot the concentration-time data for each analyte to determine key pharmacokinetic parameters, including half-life, clearance, and area under the curve (AUC). The rate of decrease of the intact conjugate relative to the total antibody provides a measure of the linker's in vivo stability.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker in plasma from different species (e.g., mouse, rat, human) to identify potential species-specific differences.
Methodology:
-
Plasma Preparation: Obtain plasma from the desired species, often with an anticoagulant.
-
Incubation: Incubate the bioconjugate in the plasma at 37°C over a time course (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Sample Analysis: At each time point, analyze the samples to quantify the amount of intact conjugate remaining. This is often done using LC-MS/MS or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point to determine the linker's stability profile in plasma.
Visualizing Linker Structures and Evaluation Workflow
To aid in the conceptual understanding of linker technologies and their evaluation, the following diagrams have been generated.
Caption: Conceptual representation of common linker chemistries.
Caption: A generalized workflow for evaluating the in vivo stability of a linker.
Caption: A conceptual comparison of the in vivo stability of different linker types.
Conclusion
The selection of a linker is a multifaceted decision that requires a balance between stability in circulation and efficient cleavage at the target site. While DACN(Tos,Ns) presents a chemically robust option for bioconjugation, its in vivo stability remains to be characterized. The established linkers, such as Val-Cit, maleimide, hydrazone, and oxime-based systems, offer a spectrum of stability profiles, each with its own set of advantages and disadvantages. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of novel linkers, which will be essential in determining the suitability of DACN(Tos,Ns) and other emerging technologies for in vivo applications. A thorough understanding of a linker's behavior in a biological context is paramount to the successful development of safe and effective bioconjugates.
References
A Comparative Guide to Quantitative Fluorescent Labeling: DACN(Tos,Ns) vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise quantitative analysis of biomolecules is paramount. Fluorescent labeling has emerged as a powerful tool in this endeavor, and the choice of labeling chemistry is critical for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of 4,8-diazacyclononyne(Tos,Ns) (DACN(Tos,Ns)) mediated fluorescence labeling with other prominent alternatives, supported by experimental data and detailed protocols.
The DACN moiety, a cycloalkyne, participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The "(Tos,Ns)" designation refers to the tosyl and nosyl protecting groups on the diazacyclononyne ring, which can be important for synthetic accessibility and stability. When conjugated to a fluorophore, DACN(Tos,Ns) serves as a reactive handle to label azide-modified biomolecules.
Quantitative Performance Comparison
The efficacy of a fluorescent labeling strategy is determined by several key parameters, including the reaction kinetics, the quantum yield and photostability of the resulting fluorophore conjugate, and the specificity of the labeling reaction. Below is a comparison of DACN-based labeling with other widely used bioorthogonal click chemistry reactions.
| Labeling Chemistry | Reagent 1 | Reagent 2 | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Performance Characteristics |
| DACN-SPAAC | DACN-fluorophore | Azide | ~1 | High quantum yield and photostability of the resulting triazole-fluorophore conjugate, surpassing that of DBCO conjugates[1]. |
| DBCO-SPAAC | DBCO-fluorophore | Azide | ~1 | Well-established and widely used, but can exhibit lower quantum yield and photostability compared to DACN conjugates[1]. |
| SPANC | Cyclooctyne | Nitrone | 0.0034 - 60 | Rapid kinetics, tunable reactivity[2]. |
| Tetrazine Ligation | Tetrazine-fluorophore | trans-Cyclooctene (TCO) | up to 1.14 x 10⁷ | Exceptionally fast kinetics, enabling rapid labeling at low concentrations[3][4]. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any labeling strategy. Provided below are representative protocols for DACN(Tos,Ns) labeling and two prominent alternatives.
Protocol 1: Two-Step Fluorescent Labeling of an Azide-Modified Protein using DACN(Tos,Ns)-Fluorophore
This protocol first involves the conjugation of a fluorophore to DACN(Tos,Ns) and then the click reaction of the resulting conjugate with an azide-modified protein.
Materials:
-
DACN(Tos,Ns) hydrochloride
-
Amine-reactive fluorophore (e.g., NHS ester of a fluorescent dye)
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Conjugation of Fluorophore to DACN(Tos,Ns)
-
Dissolve DACN(Tos,Ns) hydrochloride in anhydrous DMF or DMSO.
-
Add a slight molar excess of the amine-reactive fluorophore.
-
Add 2-3 equivalents of TEA to the reaction mixture to neutralize the hydrochloride and facilitate the reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the DACN(Tos,Ns)-fluorophore conjugate by HPLC.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve the azide-modified protein in the reaction buffer.
-
Add a 5-10 fold molar excess of the purified DACN(Tos,Ns)-fluorophore conjugate to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.
-
Remove the excess, unreacted DACN(Tos,Ns)-fluorophore conjugate using a desalting column or SEC.
-
Characterize the labeled protein using UV-Vis spectroscopy and SDS-PAGE to determine the degree of labeling (DOL).
Protocol 2: Fluorescent Labeling of a TCO-Modified Protein via Tetrazine Ligation
This protocol utilizes the rapid reaction between a tetrazine-functionalized fluorophore and a trans-cyclooctene (TCO)-modified protein.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore stock solution (e.g., in DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare the TCO-containing protein in the reaction buffer.
-
Add a 1.1 to 1.5 molar equivalent of the tetrazine-fluorophore to the TCO-containing protein solution.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.
-
The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm.
-
Purify the fluorescently labeled protein from excess tetrazine-fluorophore using an SEC column if necessary.
Protocol 3: Protein Modification by Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
This protocol describes the labeling of a protein via the reaction of a cyclooctyne with a nitrone.
Materials:
-
Cyclooctyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Nitrone-containing fluorescent probe
-
HPLC for analysis
Procedure:
-
Combine the cyclooctyne-modified protein with a molar excess of the nitrone-containing probe in the reaction buffer.
-
The reaction kinetics are typically very fast, with significant product formation observed within minutes to hours.
-
Monitor the reaction progress by HPLC or mass spectrometry to confirm the formation of the labeled protein conjugate.
-
Purify the labeled protein using standard chromatography techniques as needed.
Visualizing the Workflow and Underlying Principles
To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the experimental workflow for fluorescent labeling via DACN-SPAAC and the general mechanism of bioorthogonal click chemistry.
Caption: Experimental workflow for two-step fluorescent labeling using DACN(Tos,Ns).
Caption: Core principles of bioorthogonal "click" chemistry for biomolecule labeling.
Conclusion
The selection of a fluorescent labeling method should be guided by the specific requirements of the experiment. DACN(Tos,Ns)-mediated SPAAC offers a compelling option, particularly when high fluorescence quantum yield and photostability are critical for quantitative analysis. The comparative data and protocols provided in this guide are intended to assist researchers in making an informed decision for their specific application, ultimately leading to more reliable and insightful experimental outcomes.
References
- 1. Collection - DACN-Based Switchable Fluorescent Click Reaction - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Specialized Chemical Compounds: A Procedural Guide for DACN(Tos,Ns)
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For specialized or novel compounds such as DACN(Tos,Ns), which may not have widely published disposal protocols, a systematic approach is essential to ensure the safety of personnel and compliance with regulations. This guide provides a step-by-step procedure for researchers, scientists, and drug development professionals to determine and execute the appropriate disposal plan for such materials.
Core Principles of Chemical Waste Disposal
Before proceeding with the disposal of any chemical, it is imperative to adhere to fundamental safety principles. Lab personnel should be thoroughly trained in handling hazardous materials and have access to and be familiar with the use of personal protective equipment (PPE), including gloves, goggles, and lab coats[1]. Work areas must be equipped with functional eyewash stations and safety showers[2].
Step-by-Step Disposal Protocol for DACN(Tos,Ns)
Step 1: Hazard Identification and Characterization
The first and most crucial step is to understand the potential hazards associated with DACN(Tos,Ns). This involves:
-
Reviewing Precursor Materials: Analyze the SDS of all reactants and reagents used in the synthesis of DACN(Tos,Ns). The hazards of the final compound are often related to its starting materials.
-
Assessing Potential Reactivity: Consider the functional groups present in the DACN(Tos,Ns) molecule. For instance, the presence of tosyl (Tos) and nosyl (Ns) groups may suggest certain reactivity patterns.
-
Conducting a Risk Assessment: Based on the known properties of similar chemical structures and the precursor materials, evaluate the potential for toxicity, flammability, corrosivity, and reactivity. To the best of our current knowledge, the specific chemical, physical, and toxicological properties of many novel compounds have not been thoroughly investigated[3].
Step 2: Segregation of Waste
Proper segregation is key to preventing dangerous chemical reactions in waste containers.
-
Incompatible Chemicals: Never store acids with bases, or oxidizers with organic compounds[4]. Based on its likely organic nature, DACN(Tos,Ns) waste should not be mixed with strong oxidizing agents.
-
Solid vs. Liquid Waste: Separate solid and liquid waste streams into appropriately labeled containers.
-
Halogenated vs. Non-Halogenated Solvents: If chlorinated or other halogenated solvents were used in the synthesis or purification of DACN(Tos,Ns), this waste stream must be kept separate from non-halogenated solvent waste.
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidental misuse and ensure proper handling by waste management personnel.
-
Container Selection: Use chemically resistant containers that can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with the full chemical name(s) of the contents, the date, and the name of the generating researcher[4]. For mixtures, list all components. The label should also include appropriate hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").
Step 4: Consultation and Documentation
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on hazardous waste disposal and can provide specific instructions based on their knowledge of local, state, and federal regulations.
-
Maintain Records: Keep detailed records of the synthesis and waste generation processes. This documentation is crucial for waste profiling and disposal.
Step 5: Waste Collection and Disposal
-
Accumulation: Store waste in a designated, well-ventilated satellite accumulation area.
-
Scheduled Pickup: Arrange for the collection of the hazardous waste by your institution's approved waste management vendor.
Quantitative Data for Waste Management
When disposing of a novel compound, it is essential to gather and document as much quantitative data as possible. The following table serves as a template for the information that should be compiled for DACN(Tos,Ns) and provided to your EHS office.
| Parameter | Value | Source / Justification |
| Chemical Name | DACN(Tos,Ns) | Internal designation |
| Chemical Formula | To be determined | From synthesis plan |
| Molecular Weight | To be determined | From synthesis plan |
| Physical State | Solid / Liquid / Semi-solid | Observation |
| pH (if aqueous) | To be determined | Measurement |
| Flash Point | To be determined | Estimation based on precursors or experimental data |
| Toxicity Data (LD50/LC50) | Likely unknown; refer to precursors | SDS of starting materials |
| Hazard Class | To be assigned by EHS | Based on risk assessment |
| Waste Code | To be assigned by EHS | Based on hazard characterization |
| Container Type | e.g., HDPE, Glass | Chemical compatibility |
| Quantity | e.g., 500g, 2L | Measurement |
Experimental Protocols and Workflows
The process of determining the correct disposal procedure for a novel compound can be visualized as a decision-making workflow.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for DACN(Tos,Ns)
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of DACN(Tos,Ns), a cycloalkyne-containing click chemistry reagent. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate risks associated with this energetic compound.
DACN(Tos,Ns), while a valuable tool in chemical synthesis, belongs to the sulfonyl azide class of reagents, which are known for their potential instability and explosive nature.[1][2] Strict adherence to the following personal protective equipment (PPE) and operational protocols is mandatory to ensure laboratory safety.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential when working with DACN(Tos,Ns) and related sulfonyl azides. The required level of protection varies depending on the specific handling operation.[2]
| Operation Stage | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Nitrile gloves (double-gloved recommended) | Safety glasses with side shields | Flame-retardant lab coat | Not generally required in a well-ventilated area |
| Weighing & Transfer | Heavy-duty nitrile or neoprene gloves over nitrile gloves | Chemical splash goggles and a face shield | Flame-retardant lab coat and a chemical-resistant apron | Use a certified fume hood. An N95 respirator may be considered. |
| Reaction Setup & Workup | Heavy-duty nitrile or neoprene gloves over nitrile gloves | Chemical splash goggles and a face shield | Flame-retardant lab coat and a chemical-resistant apron | All operations must be conducted in a certified chemical fume hood. |
| Waste Disposal | Heavy-duty nitrile or neoprene gloves over nitrile gloves | Chemical splash goggles | Flame-retardant lab coat | To be conducted in a certified chemical fume hood. |
Note: Always consult the specific Safety Data Sheet (SDS) for any chemical reagent for additional PPE recommendations. Regularly inspect gloves for any signs of degradation or perforation before and during use.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines the necessary precautions for handling DACN(Tos,Ns) from receipt to disposal, designed to minimize risk at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store DACN(Tos,Ns) in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3]
-
The storage location should be a designated, locked cabinet for energetic materials.
-
Ensure the container is tightly sealed and stored upright.
2. Work Area Preparation:
-
All work with DACN(Tos,Ns) must be conducted within a certified chemical fume hood with the sash at the lowest practical height.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Remove all unnecessary equipment, chemicals, and flammable materials from the fume hood to minimize potential secondary hazards.
-
Use non-metallic spatulas and weigh boats (e.g., plastic or ceramic) to avoid friction and sparks.
3. Experimental Procedure:
-
When performing reactions, use a blast shield in front of the fume hood sash.
-
Maintain strict temperature control and avoid heating the compound unless a validated and risk-assessed procedure is being followed. Sulfonyl azides can decompose exothermically.
-
Ground and bond all containers and receiving equipment to prevent static discharge.
Disposal Plan: Deactivation and Waste Management
Due to its hazardous nature, DACN(Tos,Ns) waste must be deactivated before disposal. Do not dispose of sulfonyl azides down the drain or in regular trash.
Chemical Deactivation of Sulfonyl Azide Waste:
A common method for quenching residual sulfonyl azides involves reaction with a suitable agent to decompose the azide functionality safely. One reported method for tosyl azide involves quenching with acetylacetone and sodium hydroxide, followed by decomposition of the resulting diazoacetone with sodium nitrite and sulfuric acid.
General Decontamination Procedure:
-
All glassware and equipment that have been in contact with DACN(Tos,Ns) must be decontaminated.
-
Rinse contaminated materials with a suitable solvent (e.g., acetone) in the fume hood.
-
The collected solvent rinsate should be treated as hazardous waste and disposed of according to institutional protocols.
Emergency Procedures:
-
Spills: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the laboratory immediately and contact your institution's emergency response team.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Below is a logical workflow for the safe handling of DACN(Tos,Ns).
Caption: Logical workflow for handling DACN(Tos,Ns) from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
